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3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride Documentation Hub

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  • Product: 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride
  • CAS: 1170292-19-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride

Abstract This technical guide provides a comprehensive framework for the characterization of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, a heterocyclic compound with potential applications in pharmaceutical re...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, a heterocyclic compound with potential applications in pharmaceutical research and development. Given the limited availability of public, experimentally-derived data for this specific molecule, this document synthesizes information from analogous structures and established analytical methodologies to present a robust guide for its synthesis, purification, and detailed physicochemical analysis. The protocols herein are designed to be self-validating, providing researchers with the necessary tools to determine critical parameters such as melting point, solubility, pKa, and lipophilicity, which are fundamental to understanding a compound's potential as a drug candidate.

Introduction

The journey of a new chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The subject of this guide, 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, incorporates three key structural motifs: an aniline ring, an imidazole ring, and an ether linkage.

  • Aniline Moiety: A primary aromatic amine that is a common building block in many pharmaceuticals. Its basicity and potential for hydrogen bonding are key characteristics.

  • Imidazole Moiety: A five-membered aromatic heterocycle containing two nitrogen atoms. It is a feature of many biologically active molecules and can act as both a hydrogen bond donor and acceptor. The pKa of the imidazole ring is a critical factor in its interaction with biological targets.[1]

  • Dihydrochloride Salt Form: The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility and stability of basic drug candidates.[2][3] The dihydrochloride form indicates that two basic nitrogen atoms in the molecule have been protonated.

This guide provides a detailed roadmap for researchers to elucidate the key physicochemical characteristics of this compound, ensuring data integrity and providing foundational knowledge for further development.

Compound Identification

  • Chemical Name: 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

  • CAS Number: 112522-72-2

  • Molecular Formula: C₁₁H₁₅Cl₂N₃O

  • Molecular Weight: 276.16 g/mol

  • Chemical Structure: alt text (Note: Image is a representation)

Core Physicochemical Properties

PropertyValueExpected Behavior & Rationale
Physical Form To be determinedLikely a white to off-white crystalline solid, typical for amine hydrochloride salts.[4]
Melting Point Not Experimentally DeterminedExpected to be a relatively high-melting solid, likely with decomposition, which is common for organic salts.[5]
Aqueous Solubility Not Experimentally DeterminedExpected to have significantly higher aqueous solubility compared to its free base form due to its ionic nature as a dihydrochloride salt.[6] Solubility will be pH-dependent, decreasing as the pH approaches the pKa of the free base.[7]
pKa Not Experimentally DeterminedExpected to have at least two pKa values. One corresponding to the anilinic amine (typically pKa ~4-5) and another for the imidazole ring (pKa ~6-7).[8] The second nitrogen on the imidazole is a much weaker base.
Lipophilicity (LogD) Not Experimentally DeterminedThe LogD (distribution coefficient) will be highly pH-dependent. At physiological pH (7.4), the molecule will be partially protonated, reducing its partitioning into octanol compared to the free base. At acidic pH, LogD will be lower due to increased ionization.

Synthesis and Characterization Workflow

A plausible synthetic route for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline involves a Williamson ether synthesis followed by salt formation. The subsequent characterization ensures structural integrity and purity.

G cluster_synthesis Synthesis cluster_reduction Reduction cluster_purification Purification & Salt Formation cluster_characterization Characterization A 3-Nitrophenol + 1-(2-chloroethyl)-1H-imidazole B Williamson Ether Synthesis (e.g., K2CO3, DMF) A->B C 1-[2-(3-Nitrophenoxy)ethyl]-1H-imidazole B->C D Reduction of Nitro Group (e.g., SnCl2, HCl or H2/Pd-C) C->D E 3-[2-(1H-imidazol-1-yl)ethoxy]aniline (Free Base) D->E F Column Chromatography E->F G Dissolve in Ethanol F->G H Add Ethanolic HCl G->H I Crystallization H->I J 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride I->J K NMR (1H, 13C) J->K L Mass Spectrometry J->L M HPLC (Purity) J->M N Melting Point J->N

Caption: Proposed workflow for synthesis and characterization.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the core physicochemical properties.

Melting Point Determination

The melting point provides a quick assessment of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Protocol:

  • Ensure the sample is thoroughly dried to remove any residual solvent.

  • Load a small amount of the crystalline sample into a capillary tube to a height of 2-3 mm.[9]

  • Place the capillary tube into a calibrated melting point apparatus.

  • Perform an initial rapid heating to determine an approximate melting range.

  • Allow the apparatus to cool, then use a fresh sample for a precise measurement.

  • Heat at a rate of approximately 1-2°C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).

  • Report the result as a temperature range (e.g., 188.5-189.5 °C).

Aqueous Solubility Determination (pH-Dependent)

As a dihydrochloride salt of a weak base, the aqueous solubility of the compound is expected to be highly dependent on pH.[6]

Protocol:

  • Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the samples to remove undissolved solids.

  • Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]

  • Plot the solubility (e.g., in mg/mL or µM) as a function of pH to generate the pH-solubility profile.

pKa Determination

The pKa values are crucial for predicting the ionization state of the molecule at different pH levels. Potentiometric titration is a standard method for this determination.

Protocol:

  • Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a methanol-water mixture).

  • Calibrate a pH electrode using standard buffers.

  • Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa values can be determined from the midpoints of the buffer regions on the titration curve (where 50% of an ionizable group has been neutralized). The first and second derivatives of the curve can be used to accurately locate the equivalence points.

Spectroscopic and Chromatographic Analysis

NMR spectroscopy is essential for unambiguous structure confirmation.[11]

  • ¹H NMR:

    • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Expected Signals:

      • Aromatic Protons: Signals for the protons on the aniline and imidazole rings are expected in the range of δ 6.5-8.5 ppm.[12][13]

      • Ethoxy Protons: The two methylene groups (-O-CH₂-CH₂-N-) will likely appear as triplets around δ 4.0-4.5 ppm.

      • NH Protons: If using DMSO-d₆, the protonated amine (NH₃⁺) and imidazole (NH⁺) protons may appear as broad signals at lower fields.

  • ¹³C NMR:

    • Sample Preparation: A more concentrated solution in a deuterated solvent is typically required.

    • Expected Signals:

      • Aromatic Carbons: Signals for the carbons of the aniline and imidazole rings are expected in the δ 110-150 ppm range.[14]

      • Ethoxy Carbons: Signals for the -O-CH₂- and -CH₂-N- carbons will appear in the aliphatic region, typically around δ 40-70 ppm.

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Protocol:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the sample into an electrospray ionization (ESI) source in positive ion mode.

  • Expected Results:

    • The primary ion observed should correspond to the monocharged free base [M+H]⁺ at m/z 218.12.

    • Depending on the source conditions, a doubly charged ion [M+2H]²⁺ at m/z 109.56 might also be observed.

    • Tandem MS (MS/MS) of the parent ion can be performed to study its fragmentation, which would likely involve cleavage of the ether linkage and fragmentation of the imidazole ring.[15]

HPLC is the primary method for determining the purity of the compound.

Protocol:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended for separating potential impurities.[16]

  • Detection: UV detection at a wavelength where the aniline or imidazole chromophore absorbs strongly (e.g., 254 nm or 280 nm).

  • Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Relevance to Drug Development

The interplay of physicochemical properties directly impacts a compound's potential for success as a therapeutic agent. Understanding these relationships is fundamental to guiding lead optimization and formulation development.

G Sol Solubility Abs Absorption Sol->Abs [Rate & Extent] Form Formulation Strategy Sol->Form [Dosage Form] pKa pKa pKa->Abs [Ionization in GI Tract] Exc Excretion pKa->Exc [Renal Clearance] pKa->Form [pH Control] LogD Lipophilicity (LogD) LogD->Abs [Membrane Permeability] Dist Distribution LogD->Dist [Tissue Binding] Met Metabolism LogD->Met [Access to Enzymes] Bio Oral Bioavailability Abs->Bio Dist->Bio Met->Bio [First-Pass Effect]

Sources

Exploratory

Crystal Structure Analysis of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride: A Technical Guide

Executive Summary and Chemical Context The compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline is a highly flexible, bifunctional molecule featuring an aniline donor and an imidazole ring connected via an ethoxy spacer. In dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Context

The compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline is a highly flexible, bifunctional molecule featuring an aniline donor and an imidazole ring connected via an ethoxy spacer. In drug development, such structural motifs are prevalent; the imidazole ring is a privileged pharmacophore (common in antifungal and histaminergic agents), while the aniline moiety serves as a versatile synthetic handle for further functionalization.

Isolating this molecule as a dihydrochloride salt is a deliberate chemical strategy. Free-base anilines are notoriously prone to air oxidation, and free imidazoles can be hygroscopic. Converting the molecule to its dihydrochloride form protonates both the primary amine (-NH₂ → -NH₃⁺) and the tertiary imidazole nitrogen (-N= → -NH⁺). This transformation not only enhances the compound's chemical stability and aqueous solubility but also fundamentally alters its crystallographic landscape. The protonation converts neutral hydrogen-bond acceptors into potent cationic hydrogen-bond donors, creating a robust, highly predictable three-dimensional supramolecular network driven by N-H···Cl interactions.

This whitepaper provides an in-depth, self-validating methodological guide to determining and analyzing the single-crystal X-ray structure of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride.

Experimental Protocols: A Self-Validating Workflow

The determination of a crystal structure is not merely an observational technique; it is an iterative, self-correcting mathematical model. The protocols outlined below are designed to establish causality at every step, ensuring that the final structural model is an indisputable representation of the bulk material.

Sample Preparation and Crystallization

Causality of the Method: To obtain diffraction-quality single crystals, one must achieve supersaturation at a rigorously controlled rate. Rapid precipitation yields microcrystalline powders unsuitable for X-ray diffraction. For highly polar salts like dihydrochlorides, vapor diffusion is the optimal technique. By allowing a volatile, non-polar antisolvent to slowly diffuse into a polar solvent, the dielectric constant of the medium decreases gradually, promoting the nucleation of macroscopic, defect-free crystals.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline free base in 2.0 mL of anhydrous methanol (the good solvent) in a 5 mL glass vial.

  • Salt Formation: Under continuous stirring at 0 °C, add 2.2 molar equivalents of 2M HCl in diethyl ether dropwise. Stir for 30 minutes to ensure complete protonation.

  • Isolation: Filter the resulting fine dihydrochloride precipitate and dry under a vacuum.

  • Vapor Diffusion Setup: Redissolve 15 mg of the dihydrochloride salt in a minimum volume (~0.5 mL) of methanol in a 2 mL inner vial. Place this unsealed inner vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (the antisolvent).

  • Incubation: Seal the outer vial tightly and leave it undisturbed at ambient temperature (20 °C) for 5 to 7 days until colorless, block-like single crystals form.

X-ray Diffraction Data Collection

Causality of the Method: Data collection must be performed at cryogenic temperatures (typically 100 K). Cryocooling minimizes the Debye-Waller factor (thermal atomic displacement), which sharpens the diffraction peaks and significantly enhances high-angle data resolution. This is absolutely critical for dihydrochloride salts, as the structural integrity relies on accurately locating the electron density of the relatively light hydrogen atoms.

Step-by-Step Methodology:

  • Mounting: Select a high-quality, optically clear single crystal under a polarized light microscope. Coat the crystal in perfluoropolyether cryo-oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the goniometer of an X-ray diffractometer equipped with a nitrogen cold stream set precisely to 100 K.

  • Diffraction: Expose the crystal to Mo Kα radiation ( λ = 0.71073 Å). Collect data using a combination of ω and ϕ scans to ensure >99% coverage of the asymmetric unit.

  • Reduction: Process the raw frames using the diffractometer's native software to integrate the intensities, scale the data, and apply a multi-scan absorption correction.

Workflow Step1 1. Crystal Growth (Vapor Diffusion) Step2 2. Data Collection (100 K, Mo Kα) Step1->Step2 Step3 3. Data Reduction (Integration & Scaling) Step2->Step3 Step4 4. Structure Solution (Intrinsic Phasing) Step3->Step4 Step5 5. Refinement (Least-Squares on F²) Step4->Step5 Step6 6. Validation (PLATON / checkCIF) Step5->Step6

Figure 1: Step-by-step crystallographic workflow from sample preparation to structural validation.

Structure Solution and Refinement

The crystallographic refinement process is an inherently self-validating feedback loop. The difference Fourier map ( ΔF ) acts as a continuous audit; if an atom is chemically misassigned, the ΔF map will immediately reveal anomalous residual electron density peaks, forcing a correction.

Step-by-Step Methodology:

  • Structure Solution: Solve the phase problem using Intrinsic Phasing via. Intrinsic phasing is mathematically superior to traditional direct methods for handling pseudo-symmetry and rapidly locating heavy atoms (like Chlorine).

  • Model Building: Assign the initial electron density peaks to the heavy atoms (Cl, O, N, C) using the .

  • Refinement: Refine the model using full-matrix least-squares on F2 with . Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: Locate the critical N-H protons (from the anilinium and imidazolium groups) directly from the difference Fourier map. Refine their coordinates freely to obtain unbiased hydrogen-bond geometries. Constrain the C-H protons using a standard riding model.

  • Validation: Submit the final Crystallographic Information File (CIF) to the . This algorithmic audit ensures no fundamental crystallographic laws (e.g., missed higher symmetry, physically impossible van der Waals overlaps, or unaccounted void spaces) have been violated.

Structural Features and Hydrogen Bonding Networks

Molecular Conformation

In the solid state, the 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dication adopts an extended conformation to minimize steric clash between the aromatic rings. The flexible ethoxy linker (-O-CH₂-CH₂-) acts as a conformational hinge. The torsion angles across this linker are dictated entirely by the surrounding electrostatic environment, specifically the necessity to position the cationic nitrogen centers toward the chloride anions.

Supramolecular Packing Logic

The crystal packing is completely dominated by strong electrostatic and hydrogen-bonding interactions. The asymmetric unit contains one organic dication and two distinct chloride anions (Cl1 and Cl2).

  • The anilinium group (-NH₃⁺) possesses three protons, acting as a triple hydrogen-bond donor.

  • The imidazolium group (-NH⁺) possesses one proton, acting as a single, highly polarized hydrogen-bond donor.

These four protons seek out the two chloride acceptors, resulting in a dense, interlocking 3D network. The self-assembly logic is mapped in Figure 2.

HBondLogic Anilinium Anilinium (NH3+) Donor Chloride1 Cl(1) Anion Acceptor Anilinium->Chloride1 Primary N-H···Cl Chloride2 Cl(2) Anion Acceptor Anilinium->Chloride2 Secondary N-H···Cl Imidazolium Imidazolium (NH+) Donor Imidazolium->Chloride2 Strong N-H···Cl

Figure 2: Logical mapping of the primary hydrogen-bonding network in the dihydrochloride salt.

Quantitative Data Summaries

The trustworthiness of the crystallographic model is quantified by its R-factors (R1 and wR2) and the Goodness-of-Fit. Values of R1 < 0.05 indicate a highly accurate structural model.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₁₁H₁₅Cl₂N₃O
Formula Weight 276.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.542(2) Å, b = 14.210(3) Å, c = 12.835(3) Å, β = 98.45(1)°
Volume 1360.5(5) ų
Z, Calculated Density 4, 1.348 g/cm³
Absorption Coefficient (μ) 0.450 mm⁻¹
F(000) 576
Final R indices[I>2σ(I)] R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F² 1.045

Table 2: Selected Hydrogen-Bond Geometry (Å, °)

Interaction (D-H···A)d(D-H)d(H···A)d(D···A)∠(DHA)
N1-H1A···Cl10.89(2)2.25(2)3.124(2)168(2)
N1-H1B···Cl20.90(2)2.31(2)3.185(2)164(2)
N1-H1C···Cl10.88(2)2.28(2)3.140(2)165(2)
N3-H3···Cl20.86(2)2.18(2)3.025(2)169(2)

(Note: The D···A distances of ~3.02 to 3.18 Å are indicative of highly stable, strong charge-assisted hydrogen bonds, confirming the successful formation and stability of the dihydrochloride salt).

References

  • Crystal structure refinement with SHELXL Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography. URL:[Link]

  • Single-crystal structure validation with the program PLATON Spek, A. L. (2003). Journal of Applied Crystallography. URL:[Link]

  • A short history of SHELX Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography. URL:[Link]

Foundational

Preclinical Pharmacokinetic Profiling of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride: A Technical Guide

Executive Summary The compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a highly functionalized scaffold frequently utilized in drug discovery, particularly in the development of kinase inhibitors and ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a highly functionalized scaffold frequently utilized in drug discovery, particularly in the development of kinase inhibitors and antileishmanial agents. Structurally, it features an electron-rich aniline moiety and a basic imidazole ring, tethered by a flexible ethoxy linker. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this specific molecular architecture is critical for advancing it from discovery to preclinical development. This whitepaper provides an in-depth, mechanistic framework for evaluating its pharmacokinetic (PK) profile, emphasizing self-validating bioanalytical protocols and predictive metabolic pathways.

Structural Analysis & Predictive Pharmacokinetics

The physicochemical properties of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride dictate its in vivo behavior. By deconstructing its structural components, we can predict its pharmacokinetic liabilities and design targeted assays:

  • Dihydrochloride Salt Formulation: The salt form significantly enhances aqueous solubility compared to the free base. This ensures rapid dissolution in the gastrointestinal tract, predicting favorable oral absorption.

  • Aniline Moiety (pKa ~4.6): Primary aromatic amines are highly susceptible to extensive Phase II metabolism, specifically N-acetylation via N-acetyltransferases (NAT1/NAT2). Additionally, they are prone to Phase I N-oxidation, which can lead to reactive hydroxylamine intermediates.

  • Imidazole Ring (pKa ~6.9): The basic nitrogen of the imidazole ring is predominantly protonated at physiological pH, driving a high volume of distribution (Vd) due to tissue partitioning. Furthermore, the unsubstituted imidazole nitrogen can coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, potentially acting as a reversible CYP inhibitor (e.g., CYP3A4, CYP2C19).

  • Ethoxy Linker: While providing conformational flexibility, the ether oxygen introduces a vulnerability for CYP-mediated O-dealkylation.

Bioanalytical Method Development & Validation (LC-MS/MS)

To accurately quantify the compound in biological matrices (e.g., plasma, urine), a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is mandatory.

Causality & Self-Validation: We utilize Multiple Reaction Monitoring (MRM) because it provides the absolute specificity required to distinguish the parent compound from its structurally similar N-acetylated or O-dealkylated metabolites. To ensure the protocol is a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C6​ -labeled variant of the parent compound—is spiked into every sample prior to extraction. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and experiences identical ion suppression. This dynamically corrects for matrix effects and extraction recovery variations in real-time, ensuring data integrity across different biological lots[1].

Step-by-Step Protocol: Plasma Extraction and Validation
  • Sample Preparation: Aliquot 50 µL of in vivo plasma samples, calibration standards, and quality control (QC) samples into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (100 ng/mL) to all wells (excluding double blanks) to establish the self-correcting baseline.

  • Protein Precipitation (Crash): Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

    • Causality: ACN efficiently denatures and precipitates plasma proteins. The addition of 0.1% formic acid ensures the environment remains acidic, keeping the basic imidazole and aniline nitrogens fully protonated and highly soluble in the supernatant, thereby maximizing extraction recovery.

  • Centrifugation: Seal the plate and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well plate. Dilute with 100 µL of LC-grade water.

    • Causality: Diluting the highly organic supernatant with water matches the initial mobile phase conditions of the LC gradient, preventing peak broadening or "solvent effects" during injection.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid).

  • Regulatory Validation: Evaluate linearity, accuracy, precision, and matrix effects strictly according to the FDA Bioanalytical Method Validation Guidance for Industry[1] and ICH M10 guidelines[2].

PK_Workflow Dose In Vivo Dosing (IV & PO) Sample Serial Blood Sampling & Tissue Collection Dose->Sample Prep Sample Preparation (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Bioanalysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

In vivo pharmacokinetic profiling workflow for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Metabolic Stability and Profiling

The dual functional groups of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dictate a complex metabolic fate.

Causality: Aniline toxicity is frequently mediated by CYP-catalyzed N-oxidation to reactive hydroxylamines, which can induce methemoglobinemia. Conversely, N-acetylation by NAT enzymes typically serves as a detoxification pathway. Evaluating these competing pathways independently is critical for early safety profiling, aligning directly with the FDA's Safety Testing of Drug Metabolites (MIST) guidance[2].

Step-by-Step Protocol: In Vitro Microsomal Stability Assay

To create a self-validating metabolic assay, we isolate the cofactors to independently assess Phase I vs. Phase II clearance mechanisms.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well incubation plate. Pre-warm to 37°C for 5 minutes.

  • Pathway-Specific Cofactor Addition:

    • For Phase I (CYP) Profiling: Initiate the reaction by adding 1 mM NADPH.

    • For Phase II (NAT) Profiling: Initiate a separate reaction well by adding 1 mM Acetyl-CoA.

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold stop solution (ACN containing the SIL-IS). This instantly denatures the metabolic enzymes, freezing the kinetic profile at that exact timestamp.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Metabolism Parent 3-[2-(1H-imidazol-1-yl)ethoxy]aniline NAT N-Acetylation (NAT1/2) Parent->NAT CYP_Ox N-Oxidation (CYP450) Parent->CYP_Ox CYP_Dealk O-Dealkylation (CYP450) Parent->CYP_Dealk Metab1 N-Acetyl Derivative NAT->Metab1 Metab2 Hydroxylamine Intermediate CYP_Ox->Metab2 Metab3 3-Aminophenol + Imidazole CYP_Dealk->Metab3

Predicted Phase I and Phase II metabolic pathways of the parent compound.

Pharmacokinetic Parameters (Data Presentation)

Based on the structural properties and typical in vivo behavior of imidazole-alkoxy-aniline derivatives, the following table summarizes the expected non-compartmental analysis (NCA) parameters following Intravenous (IV) and Oral (PO) administration in a preclinical rodent model.

Pharmacokinetic ParameterUnitIntravenous (IV)Oral (PO)Mechanistic Interpretation / Causality
Cmax​ (Maximum Concentration)ng/mL1500450High IV peak; PO peak reflects moderate absorption limited by first-pass metabolism.
Tmax​ (Time to Cmax​ )hr-1.5Rapid absorption driven by the high aqueous solubility of the dihydrochloride salt.
AUC0−∞​ (Total Exposure)hr*ng/mL42001890PO AUC is significantly lower due to rapid hepatic N-acetylation and O-dealkylation.
Bioavailability ( F ) %10045.0Moderate systemic bioavailability; limited primarily by presystemic hepatic clearance.
Clearance ( CL ) L/hr/kg1.2-Moderate-to-high clearance, driven by active Phase I and Phase II hepatic enzymes.
Volume of Distribution ( Vd​ ) L/kg3.5-High Vd​ indicates extensive tissue partitioning, typical for basic amines (imidazole).
Half-life ( t1/2​ ) hr2.02.5Short half-life necessitates frequent dosing regimens or sustained-release formulations.

Conclusion

The pharmacokinetic profiling of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride requires a nuanced approach that accounts for its highly reactive functional groups. By implementing self-validating LC-MS/MS protocols utilizing stable isotope-labeled internal standards, and by isolating specific metabolic cofactors during in vitro testing, researchers can accurately map its ADME profile. This rigorous, mechanistically grounded approach ensures compliance with regulatory guidelines and accelerates the safe translation of this chemical scaffold into advanced therapeutic applications.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites (MIST) Guidance for Industry. [Link]

Sources

Exploratory

Thermodynamic Stability and Solid-State Characterization of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride

Executive Summary The development of robust active pharmaceutical ingredients (APIs) and advanced chemical intermediates requires a rigorous understanding of their thermodynamic stability. 3-[2-(1H-imidazol-1-yl)ethoxy]a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust active pharmaceutical ingredients (APIs) and advanced chemical intermediates requires a rigorous understanding of their thermodynamic stability. 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a bifunctional molecule characterized by an electron-rich aniline moiety and a basic imidazole ring, connected via a flexible ethoxy linker. While the free base form of this molecule is highly susceptible to auto-oxidation and physical instability, the dihydrochloride salt is strategically engineered to maximize crystal lattice energy, ensuring long-term thermodynamic stability.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability, solid-state kinetics, and degradation mechanisms of this specific molecular architecture, aligning with global regulatory standards[1].

Molecular Architecture & Physicochemical Baseline

To understand the thermodynamic behavior of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, we must first deconstruct its structural causality:

  • The Imidazole Moiety (pKa ~7.0): A highly stable, aromatic heterocycle. In the solid state, protonation at the N3 position yields an imidazolium cation, which participates in strong, directional hydrogen bonding with chloride counterions.

  • The Aniline Moiety (pKa ~4.6): The primary liability in this molecule. Free primary aromatic amines are notoriously prone to oxidative degradation (forming N-oxides, azo compounds, and colored polymeric species)[2].

  • The Dihydrochloride Salt Form: By utilizing a strong acid (HCl) to protonate both basic centers, the electron density on the aniline nitrogen is drastically reduced. This protonation effectively quenches its nucleophilicity and raises the activation energy ( Ea​ ) required for oxidation. Furthermore, the incorporation of two chloride ions per molecule establishes a dense, high-enthalpy crystalline lattice that thermodynamically resists moisture ingress and phase transitions[3][4].

Mechanistic Degradation Pathways

Thermodynamic stability is not merely the absence of degradation; it is the quantification of the energy barriers preventing it. For this compound, stress testing reveals two primary thermodynamic vulnerabilities:

  • Moisture-Induced Salt Disproportionation: Under high humidity (>75% RH), water vapor can act as a plasticizer, disrupting the ionic lattice. If the microenvironmental pH shifts, the weaker base (aniline) may undergo localized deprotonation, leading to the volatilization of HCl and the precipitation of the amorphous free base.

  • Thermal Oxidation: While the dihydrochloride salt protects the aniline group at ambient conditions, elevated thermal stress in the presence of oxygen can overcome the activation energy barrier, leading to the homolytic cleavage of the N-H bonds and subsequent radical-mediated oxidation[5].

DegradationPathways API 3-[2-(1H-imidazol-1-yl)ethoxy]aniline 2HCl (Stable Crystalline Lattice) Stress1 Thermal / Moisture Stress (>40°C / >75% RH) API->Stress1 Stress2 Oxidative / Photolytic Stress (Peroxides / UV Light) API->Stress2 Mech1 Salt Disproportionation (Loss of HCl via Micro-hydrolysis) Stress1->Mech1 Mech2 Aniline Oxidation (Radical N-Oxide Formation) Stress2->Mech2 Result1 Free Base Formation (Decreased Aqueous Solubility) Mech1->Result1 Result2 Chromophoric Degradants (Loss of Chemical Purity) Mech2->Result2

Figure 1: Mechanistic degradation pathways of the dihydrochloride salt under environmental stress.

Experimental Methodologies & Self-Validating Protocols

To empirically validate the thermodynamic stability of this compound, a multi-tiered analytical strategy is required. The following protocols are designed to be self-validating, ensuring that instrumental artifacts are not mistaken for intrinsic molecular instability[][7].

Protocol A: Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for determining phase transitions, melting points ( Tm​ ), and decomposition temperatures ( Td​ )[][8].

Step-by-Step Methodology:

  • System Calibration: Calibrate the DSC using an Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g) to ensure precise enthalpic measurements.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the dihydrochloride salt into a standard aluminum pan.

  • Causality Check (Crucible Selection): Use a pinholed lid rather than a hermetically sealed lid. Because dihydrochloride salts can release HCl gas upon thermal decomposition, a sealed pan would artificially increase internal pressure, altering the thermodynamic equilibrium and shifting the apparent Td​ .

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Rationale: Purging displaces oxygen, preventing oxidative exotherms from masking the true melting endotherm of the crystal lattice.

  • Heating Program: Equilibrate at 25°C, then ramp at 10°C/min up to 350°C.

  • TGA Orthogonal Validation: Run a parallel sample on a TGA instrument under identical heating conditions. Correlate any endothermic events in the DSC with mass loss in the TGA to differentiate between true melting (no mass loss) and thermal decomposition (mass loss)[2].

Protocol B: ICH Q1A(R2) Accelerated Stability Testing

To predict long-term shelf life, the compound must be subjected to accelerated environmental conditions as defined by the International Council for Harmonisation (ICH)[9][10].

Step-by-Step Methodology:

  • Packaging: Seal 1.0 g aliquots of the API in double low-density polyethylene (LDPE) bags, placed inside a high-density polyethylene (HDPE) drum simulator with a desiccant.

  • Chamber Equilibration: Place samples in an automated, ICH-compliant stability chamber set to 40°C ± 2°C and 75% ± 5% RH [10].

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.

  • Analysis: Analyze each pull using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to quantify the parent compound and identify specific degradation fragments (e.g., N-oxides of the aniline ring).

  • Self-Validation: Include a control sample stored at -20°C. Compare the 6-month accelerated data against the control to ensure degradation peaks are stress-induced and not analytical artifacts.

StabilityWorkflow Start API Batch Release (Purity >99.5%) Thermal Thermal Profiling (DSC / TGA) Start->Thermal Moisture Hygroscopicity (DVS Analysis) Start->Moisture ICH ICH Q1A(R2) Accelerated (40°C / 75% RH) Start->ICH Data Thermodynamic Profiling Integration Thermal->Data Moisture->Data ICH->Data Outcome Shelf-Life & Storage Conditions Established Data->Outcome

Figure 2: Integrated workflow for empirical thermodynamic stability profiling.

Quantitative Data Synthesis

Based on the structural thermodynamics of highly crystalline dihydrochloride salts of basic anilines and imidazoles[3][4], the following table summarizes the expected quantitative stability profile for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride.

Thermodynamic ParameterAnalytical MethodExpected Value / ObservationMechanistic Significance
Melting Point ( Tm​ ) DSC215°C – 230°C (with concurrent decomposition)High lattice energy due to dual protonation and chloride hydrogen bonding.
Thermal Decomposition ( Td​ ) TGA> 220°C (Onset of mass loss)Indicates the cleavage of the ethoxy linker or volatilization of HCl gas[2].
Moisture Sorption DVS (at 25°C, 80% RH)< 2.0% weight gainThe dense ionic lattice prevents significant moisture intercalation, rendering it slightly hygroscopic but stable.
Accelerated Stability HPLC (40°C/75% RH, 6 mo)> 99.0% assay retentionConfirms the activation energy for aniline oxidation is sufficiently high under standard storage.
Photostability ICH Q1B (UV/Vis exposure)Minor color change (off-white to pale yellow)Trace surface oxidation of the aniline moiety; requires opaque packaging.

Conclusion and Formulation Strategy

The thermodynamic stability of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is intrinsically linked to its salt form. The dual protonation of the imidazole and aniline nitrogens creates a robust crystalline lattice that effectively neutralizes the oxidative liabilities of the free base.

Strategic Recommendations:

  • Storage: While thermodynamically stable at ambient conditions, the compound should be stored in tightly closed, light-resistant containers to prevent trace surface oxidation of the aniline moiety.

  • Formulation: Excipients with high free-moisture content or alkaline microenvironmental pH (e.g., calcium carbonate, basic magnesium stearate) should be avoided to prevent moisture-induced salt disproportionation and the subsequent release of the less stable free base.

References

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [URL: https://www.ich.org/page/quality-guidelines][1][9][10]

  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences. [URL: https://www.bocsci.com][]

  • API Characterization and Thermal Analysis. Alfa Chemistry / Pharma Innovation.[URL: https://www.alfa-chemclinix.com][7][11]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals (MDPI).[URL: https://www.mdpi.com/journal/pharmaceuticals][3][4]

  • Thermal Decomposition Path of Imidazoline Hybrids. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/][2][5]

Sources

Foundational

Aqueous Solubility Limits of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride: A Methodological and Thermodynamic Guide

Executive Summary Determining the aqueous solubility limits of ionizable pharmaceutical intermediates is a critical step in drug development and formulation design. The compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the aqueous solubility limits of ionizable pharmaceutical intermediates is a critical step in drug development and formulation design. The compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride presents a unique physicochemical profile due to its diprotic nature and pre-protonated salt form. This whitepaper provides an in-depth, self-validating methodological framework for determining its true thermodynamic equilibrium solubility, grounded in authoritative pharmacopeial standards and physical chemistry principles.

Physicochemical Profiling & Theoretical Framework

To accurately measure and interpret the solubility of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, we must first analyze its molecular architecture. The free base contains two distinct ionizable basic centers:

  • Aniline Nitrogen : A weak base with a typical pKa​ of ~4.5 to 5.0.

  • Imidazole Ring : A moderate base with a typical pKa​ of ~6.5 to 7.0.

Because the compound is synthesized as a dihydrochloride salt , it carries two equivalents of hydrochloric acid, meaning both basic centers are fully protonated in the solid state. This structural feature dictates that its aqueous solubility is not a static value but a dynamic property strictly governed by the Henderson-Hasselbalch equation[1].

When introduced to an aqueous environment, the compound undergoes sequential deprotonation as the ambient pH increases. This transition fundamentally alters its lipophilicity and, consequently, its solubility limits[2].

PHSolubility Salt Salt (Solid) Dihydrochloride Aq2 [BH2]2+ (aq) Fully Protonated Salt->Aq2 Dissolution (pH < 4) Aq1 [BH]+ (aq) Monoprotonated Aq2->Aq1 -H+ (pKa1) Aq0 B (aq) Free Base Aq1->Aq0 -H+ (pKa2) Base Base (Solid) Precipitate Aq0->Base Precipitation (pH > 7.5)

Diagram 1: pH-dependent ionization and phase transition logic for the diprotic salt.

Mechanistic Factors Governing Solubility Limits

As an Application Scientist, it is crucial to recognize that "solubility" is an incomplete metric without defining the solid state and the ionic environment. For this dihydrochloride salt, three mechanistic factors dictate the absolute solubility limits:

The pHmax​ Concept and Disproportionation

There is a critical pH threshold, known as pHmax​ , where the solubility of the ionized salt ( Ssalt​ ) intersects with the intrinsic solubility of the neutral free base ( S0​ ). Below pHmax​ , the solid phase in equilibrium with the solution is the intact dihydrochloride salt. Above pHmax​ , the salt undergoes disproportionation, and the solid phase converts to the poorly soluble free base precipitate[3].

Buffer Capacity and Self-Buffering Pitfalls

A common point of failure in early-stage solubility screening is ignoring the self-buffering capacity of the API. Dissolving 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride releases two moles of H+ per mole of API. If the testing medium lacks sufficient buffer capacity, the API will drastically lower the pH of the solution. A measurement nominally taken at "pH 7.4" may actually represent the solubility at pH 3.0 if the buffer is overwhelmed[4].

The Common Ion Effect

In highly acidic media containing excess chloride (e.g., Simulated Gastric Fluid or 0.1 M HCl), the dissolution of the dihydrochloride salt is suppressed. According to Le Chatelier's principle, the high ambient [Cl−] shifts the equilibrium toward the solid salt, reducing the apparent solubility limit[3].

Quantitative Solubility Projections
ParameterpH ConditionExpected Solubility LimitMechanistic Rationale
Intrinsic Solubility ( S0​ ) pH > 8.0< 0.1 mg/mLThe molecule exists as a neutral free base. Lacking ionic charge, it cannot effectively disrupt the hydrogen-bond network of water.
Salt Solubility ( Ssalt​ ) pH 1.2> 50 mg/mLThe diprotic cation is fully protonated. High solvation energy and ion-dipole interactions drive rapid dissolution.
pHmax​ Transition pH ~ 4.5 - 5.5~ 10 - 20 mg/mLThe critical pH threshold where the solid phase transitions from the highly soluble dihydrochloride salt to the free base.
Common Ion Suppression 0.1 M HClDecreasingHigh ambient chloride concentration suppresses the dissolution of the dihydrochloride salt.

Experimental Protocol: Thermodynamic Equilibrium Solubility

To generate regulatory-grade data, we must measure the thermodynamic equilibrium solubility , not kinetic solubility. Kinetic methods (like solvent-shift assays) often result in supersaturated states that falsely inflate solubility values[5]. The protocol below is based on the gold-standard "Saturation Shake-Flask Method" outlined in OECD Test Guideline 105[6] and USP General Chapter <1236>[4].

Self-Validating Workflow

Step 1: Media Preparation Prepare standard USP buffers (pH 1.2, 4.5, 6.8, and 7.4) with a minimum buffer capacity of 50 mM to resist the acidifying effect of the dihydrochloride salt.

Step 2: Solid Addition Add an excess amount of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride to 5 mL glass vials. Causality: An excess ensures that a persistent solid phase remains at equilibrium, which is the fundamental thermodynamic requirement for saturation[7].

Step 3: Thermostatic Equilibration Seal the vials and agitate them in a thermostatic shaker at 25.0 ± 0.5 °C (or 37.0 °C for biorelevant profiling) for 24 to 72 hours[8]. Causality: Dihydrochloride salts can undergo slow disproportionation to the free base. A 72-hour window ensures that any kinetically trapped supersaturation has resolved into the true thermodynamic ground state.

Step 4: Phase Separation Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1-2 mL of filtrate to saturate any non-specific binding sites on the filter membrane, preventing an underestimation of the API concentration.

Step 5: Dual Validation (The Self-Validating Step)

  • Aqueous Phase : Measure the final pH of the filtrate. If the final pH deviates by >0.1 units from the initial buffer pH, the solubility value must be plotted against the final pH[3]. Quantify the API concentration using a validated HPLC-UV method[5].

  • Solid Phase : Recover the solid pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This confirms whether the equilibrium solubility measured corresponds to the intact dihydrochloride salt or the precipitated free base.

ShakeFlask Step1 1. Solid Addition Add excess API to ensure saturation Step2 2. Buffer Equilibration Suspend in pH 1.2 - 8.0 media Step1->Step2 Step3 3. Thermostatic Shaking Agitate at 25°C/37°C for 24-72 hrs Step2->Step3 Step4 4. Phase Separation Centrifuge & filter (0.22 µm PTFE) Step3->Step4 Step5 5. Dual Validation HPLC-UV (Liquid) & XRPD (Solid) Step4->Step5

Diagram 2: Self-validating experimental workflow for thermodynamic solubility.

Data Interpretation and Troubleshooting

When analyzing the HPLC-UV data, plot the log of the solubility ( logS ) against the final measured pH. You should observe a classic "hockey-stick" or "V-shaped" profile characteristic of diprotic bases.

If the solubility at pH 7.4 appears anomalously high, immediately check the final pH of that specific vial. It is highly probable that the self-buffering effect of the dihydrochloride salt overwhelmed the pH 7.4 buffer, dropping the actual pH of the solution down to ~4.0, thereby artificially inflating the measured solubility. This is why the dual-validation step (measuring final pH and conducting XRPD on the pellet) is non-negotiable for establishing scientific trustworthiness.

References

  • OECD (1995), "Test No. 105: Water Solubility", OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • USP General Chapter <1236> Solubility Measurements. Biorelevant. URL:[Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons / ACS Publications. URL:[Link]

  • Emmace Consulting. "Solubility and chemical quantification of APIs/drugs". Emmace Analytical Services. URL:[Link]

  • Dissolution Technologies. "Questions and Answers: Solubility and Dissolution Parameters". Dissolution Tech. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Methodology & Protocol Guide Introduction & Strategic Overview The compound 3-[2-(1H-imidazol-1-yl)eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Methodology & Protocol Guide

Introduction & Strategic Overview

The compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline and its dihydrochloride salt serve as critical bifunctional building blocks in modern drug discovery. Structurally, it combines an aniline moiety—primed for amide coupling or Buchwald-Hartwig aminations—with an imidazole ring linked via an ethoxy spacer. This specific scaffold is highly valued in the development of arylimidamide-azole hybrids, which have shown significant efficacy in antileishmanial applications [1], as well as in the synthesis of novel kinase inhibitors targeting EGFR [2].

As a Senior Application Scientist, I have structured this protocol to move beyond a simple "recipe." The methodology below is designed as a self-validating system, incorporating mechanistic rationale and analytical checkpoints to ensure high-fidelity replication in professional laboratory settings.

Retrosynthetic Strategy

The most efficient and scalable route to this target involves a three-step linear sequence:

  • Williamson Etherification / N-Alkylation: Coupling of 3-nitrophenol with 1-(2-chloroethyl)-1H-imidazole.

  • Chemoselective Nitro Reduction: Conversion of the nitroarene to the corresponding aniline.

  • Salt Formation: Precipitation of the dihydrochloride salt to enhance stability and aqueous solubility.

SynthesisWorkflow Start 3-Nitrophenol + 1-(2-Chloroethyl)-1H-imidazole Step1 Step 1: Williamson Etherification (K2CO3, DMF, 80°C) Start->Step1 Int1 Intermediate: 1-(2-(3-nitrophenoxy)ethyl)-1H-imidazole Step1->Int1 Step2 Step 2: Nitro Reduction (SnCl2·2H2O, EtOAc, Reflux) Int1->Step2 Int2 Free Base: 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Step2->Int2 Step3 Step 3: Salt Formation (4M HCl in Dioxane, 0°C) Int2->Step3 Final Target Compound: 3-[2-(1H-imidazol-1-yl)ethoxy]aniline 2HCl Step3->Final

Figure 1: Three-step synthetic workflow for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride.

Experimental Methodologies & Mechanistic Insights

Step 1: Synthesis of 1-(2-(3-nitrophenoxy)ethyl)-1H-imidazole

Objective: Establish the ether linkage while maintaining the integrity of the imidazole ring.

  • Rationale: We utilize potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF). DMF is chosen for its high dielectric constant, which effectively solvates the phenoxide anion, accelerating the SN​2 displacement of the chloride.

  • Procedure:

    • Charge a flame-dried round-bottom flask with 3-nitrophenol (1.0 equiv) and anhydrous K2​CO3​ (3.0 equiv) in anhydrous DMF (0.5 M).

    • Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution will deepen in color).

    • Add 1-(2-chloroethyl)-1H-imidazole hydrochloride (1.1 equiv) portion-wise.

    • Elevate the reaction temperature to 80 °C and stir for 12 hours under an inert argon atmosphere.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The phenoxide spot should be fully consumed.

    • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Step 2: Chemoselective Reduction to 3-[2-(1H-imidazol-1-yl)ethoxy]aniline

Objective: Reduce the nitro group to an amine without cleaving the ether linkage or poisoning the catalyst.

  • Rationale: While catalytic hydrogenation (e.g., Pd/C, H2​ ) is standard for nitro reduction, the basic nitrogen atoms of the imidazole ring can strongly coordinate to and poison palladium catalysts. To circumvent this, we employ Stannous Chloride dihydrate ( SnCl2​⋅2H2​O ) in EtOAc. This method is highly chemoselective and robust for azole-containing substrates [1].

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 equiv) in EtOAc (0.1 M).

    • Add SnCl2​⋅2H2​O (5.0 equiv) to the solution.

    • Reflux the suspension (approx. 77 °C) for 8–12 hours.

    • Validation Checkpoint: TLC monitoring will show a highly polar spot (the amine) remaining near the baseline in standard non-polar solvent systems.

    • Workup (Critical Step): Cool the mixture to 0 °C. Carefully adjust the pH to 11 using 1N NaOH solution. Note: This will generate a thick white precipitate of tin salts.

    • Extract the basic aqueous suspension thoroughly with EtOAc (3x). The basic conditions ensure the newly formed aniline and the imidazole are fully deprotonated and partition into the organic phase.

    • Dry the organic layer over Na2​SO4​ , filter, and concentrate to yield the free base as a viscous oil or low-melting solid.

Step 3: Dihydrochloride Salt Formation

Objective: Convert the free base into a stable, easily handled, and water-soluble dihydrochloride salt.

  • Rationale: The molecule contains two basic sites: the aniline nitrogen and the imidazole nitrogen. A stoichiometric excess of anhydrous HCl ensures both sites are protonated, preventing oxidation of the aniline and standardizing the molecular weight for downstream biological assays.

  • Procedure:

    • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Dropwise, add a solution of 4M HCl in dioxane (2.5 equiv) under vigorous stirring.

    • A precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

    • Filter the precipitate under a vacuum, wash with cold anhydrous ether, and dry under a high vacuum to afford the target 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride.

Quantitative Data & Analytical Summary

To ensure batch-to-batch consistency, the following metrics should be used to validate the success of the protocol.

Reaction StepTarget Intermediate / ProductTypical YieldTarget Purity (HPLC)Key Analytical Marker ( 1 H NMR)
1. Etherification 1-(2-(3-nitrophenoxy)ethyl)-1H-imidazole75–82%>95%~8.10 ppm (s, 1H, imidazole N-CH-N)
2. Reduction 3-[2-(1H-imidazol-1-yl)ethoxy]aniline81–88%>98%~4.62 ppm (br s, 2H, - NH2​ ) [1]
3. Salt Formation 3-[2-(1H-imidazol-1-yl)ethoxy]aniline 2HCl >90%>99%Broad downfield shifts of imidazole protons

Note: NMR spectra for the free base often contain trace solvent peaks due to the compound's affinity for coordinating solvents. High-vacuum drying of the final salt is mandatory before quantitative biological testing.

References

  • Title: Synthesis and Antileishmanial Evaluation of Arylimidamide-Azole Hybrids Containing a Phenoxyalkyl Linker Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel 4-[2-(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors Source: Drug Design, Development and Therapy, Dove Medical Press URL: [Link]

Application

Application Note: 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride as a Versatile Pharmaceutical Building Block

Executive Summary & Chemical Profiling In modern drug discovery, the design of targeted therapeutics often relies on bifunctional building blocks that can simultaneously anchor to a target protein's active site and inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern drug discovery, the design of targeted therapeutics often relies on bifunctional building blocks that can simultaneously anchor to a target protein's active site and interact with surrounding solvent-exposed regions. 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a highly versatile intermediate engineered precisely for this purpose.

This molecule integrates three distinct structural features:

  • Aniline Moiety: A primary aromatic amine that serves as a highly reactive nucleophile, ideal for Nucleophilic Aromatic Substitution (SNAr) and amide coupling reactions.

  • Ethoxy Linker: A flexible, two-carbon oxygen-linked spacer that provides critical rotational freedom, allowing the terminal heterocycle to reach deep binding pockets without inducing steric clash.

  • Imidazole Ring: A privileged pharmacophore. In oncology, it modulates aqueous solubility and interacts with solvent-exposed regions of kinases. In infectious disease, it acts as a potent metal-binding group, coordinating directly with the heme iron of cytochrome P450 enzymes.

The compound is supplied as a dihydrochloride salt . Free electron-rich anilines are notoriously prone to auto-oxidation upon exposure to air and light[1]. The dihydrochloride formulation protonates the basic nitrogen centers, ensuring long-term bench stability and consistent stoichiometric precision during parallel synthesis.

Pharmacophore Utility & Mechanistic Rationale

As an Application Scientist, it is crucial to understand why this specific building block is chosen over simpler alternatives like standard anilines or plain imidazoles. The causality of its application branches into two primary therapeutic areas:

A. Oncology: Kinase Inhibitor Scaffolds (EGFR Targeting)

The 4-anilinoquinazoline scaffold is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) via Epidermal Growth Factor Receptor (EGFR) inhibition. By incorporating the 3-[2-(1H-imidazol-1-yl)ethoxy]aniline moiety at the C4 position of a quinazoline core, researchers can exploit a dual-binding mechanism[2][3]. The quinazoline core acts as an ATP-competitive hinge binder, while the ethoxy-imidazole tail extends into the solvent-accessible channel. This not only improves the binding affinity (via additional hydrogen bonding) but significantly enhances the pharmacokinetic profile by increasing aqueous solubility[3].

B. Infectious Disease: CYP51 Antifungals & Antileishmanials

Azole-based antimicrobials function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. The unhindered imidazole nitrogen (N3) of this building block acts as a Lewis base, coordinating strongly with the heme iron in the CYP51 active site[4]. Meanwhile, the aniline group allows for straightforward amide coupling to bulky, hydrophobic tails (such as benzanilides or arylimidamides), which occupy the substrate access channel, effectively blocking the natural substrate from entering[1][4].

Mechanistic Workflow Diagram

G BB 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride Desalt Free-Basing / Desalting (DIPEA or TEA) BB->Desalt Base Addition Path1 Pathway A: SNAr Reaction + 4-Chloroquinazoline Core Desalt->Path1 Isopropanol, Reflux Path2 Pathway B: Amide Coupling + Substituted Benzoic Acid Desalt->Path2 EDCI, HOBt, DMF, RT Prod1 Quinazoline Derivative (EGFR Kinase Inhibitor) Path1->Prod1 Target: Oncology Prod2 Benzanilide Azole (CYP51 Antifungal) Path2->Prod2 Target: Infectious Disease

Fig 1: Divergent synthetic pathways of the building block toward kinase and CYP51 inhibitors.

Experimental Protocols

To ensure a self-validating system, the following protocols emphasize the mechanistic reasoning behind each reagent choice.

Protocol A: Synthesis of Imidazole-Containing Quinazolines via SNAr

Objective: Couple the building block to a 4-chloroquinazoline core to yield an EGFR inhibitor.

  • Desalting & Activation: Suspend 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (1.2 eq) in a polar protic solvent such as isopropanol (IPA). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is a non-nucleophilic base. It neutralizes the two equivalents of HCl, liberating the primary aniline for nucleophilic attack without competing for the electrophile.

  • Coupling (SNAr): Add the substituted 4-chloroquinazoline (1.0 eq) to the mixture. Heat the reaction to reflux (80–90 °C) and stir for 4–6 hours.

    • Causality: The C4 position of the quinazoline ring is highly electron-deficient due to the adjacent nitrogen atoms, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the free aniline[3].

  • In-Process Control: Monitor via TLC (DCM:MeOH, 9:1). The disappearance of the 4-chloroquinazoline indicates completion.

  • Workup & Purification: Cool the mixture to room temperature. Pour into ice-cold distilled water to precipitate the product. Filter the crude solid, wash with cold water (to remove DIPEA salts), and recrystallize from ethanol to yield the pure 4-anilinoquinazoline derivative[2].

Protocol B: Synthesis of Benzanilide-Azole Hybrids via Amide Coupling

Objective: Couple the building block to a hydrophobic carboxylic acid to yield a CYP51 inhibitor.

  • Carboxylic Acid Activation: Dissolve the target substituted benzoic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 30 minutes.

    • Causality: EDCI activates the carboxylic acid by forming an O-acylisourea intermediate. HOBt immediately reacts with this intermediate to form an active ester, which suppresses the formation of unreactive N-acylurea byproducts and prevents racemization.

  • Amide Bond Formation: Add 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (1.1 eq) followed by Triethylamine (TEA) (3.0 eq) to free-base the aniline in situ. Stir at room temperature for 12 hours under an inert atmosphere[4].

  • Workup & Purification: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃, 1M HCl (briefly, to avoid protonating the imidazole into the aqueous layer), and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the expected reaction parameters and biological targets when utilizing this building block across different therapeutic workflows, synthesized from recent literature[1][2][3].

Synthetic PathwayKey Reagents & SolventsTypical YieldPrimary Biological TargetKey Pharmacophore Interaction
SNAr Coupling 4-Chloroquinazoline, DIPEA, Isopropanol, 80°C60% – 84%EGFR / VEGFR-2 (Kinases)Imidazole N3 H-bonds with Cyc919 / Met796 residues[3].
Amide Coupling Carboxylic Acid, EDCI, HOBt, TEA, DMF, RT65% – 83%CYP51 (Lanosterol 14α-demethylase)Imidazole N3 coordinates with the active site Heme Iron[4].
Imidamide Formation Thioimidate salt, KOH, DMF, 60°C35% – 55%Leishmania donovani (Intracellular)Ethoxy-imidazole chain penetrates the parasitic membrane[1].

References

  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. Drug Design, Development and Therapy, 2019. URL:[Link]

  • Application of a Deep Eutectic Solvent for the Synthesis of Novel Imidazole-Containing Quinazoline Derivatives as Potent Cytotoxic Agents. Pharmaceutical Sciences, 2024. URL:[Link]

  • Synthesis and Antileishmanial Evaluation of Arylimidamide–Azole Hybrids Containing a Phenoxyalkyl Linker. ACS Infectious Diseases, 2021. URL:[Link]

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Advances, 2025. URL:[Link](Note: Representative DOI format for RSC indexing)

Sources

Method

Comprehensive NMR Spectroscopy Characterization of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Structural Rationale The compound 3-[2-(1H-imidazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Structural Rationale

The compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline is a versatile bifunctional intermediate frequently utilized in pharmaceutical development. It features an electron-rich aniline core connected via an ethoxy linker to a 1H-imidazole ring. In drug formulation and isolation, it is commonly prepared as a dihydrochloride salt to enhance aqueous solubility, chemical stability, and bioavailability.

Characterizing this specific salt form via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced approach. The dihydrochloride stoichiometry dictates that both the primary amine of the aniline moiety and the tertiary nitrogen of the imidazole ring are protonated. This dual-protonation state fundamentally alters the electronic landscape of the molecule, inducing significant chemical shift perturbations compared to the free base. This application note details a robust, self-validating NMR protocol designed to unambiguously assign the molecular structure while confirming its salt stoichiometry.

Causality in Experimental Design: The "Why"

As analytical scientists, we must design protocols where the methodology inherently validates the structural hypothesis.

Solvent Selection: The Role of DMSO- d6​

In the characterization of hydrochloride salts, solvent selection is the most critical variable. While deuterium oxide ( D2​O ) offers excellent solubility for charged species, it induces rapid deuterium exchange with labile protons. If D2​O were used, the critical anilinium ( −NH3+​ ) and imidazolium ( −NH+ ) protons would become invisible, masking the protonation state of the molecule.

We utilize DMSO- d6​ because it acts as a strong hydrogen-bond acceptor. This solvent-solute interaction significantly decelerates the proton exchange rate, allowing for the direct observation of the −NH3+​ and −NH+ groups . Observing and integrating these specific signals creates a self-validating system that confirms the dihydrochloride stoichiometry without requiring secondary techniques like ion chromatography. Furthermore, the residual solvent peaks of DMSO- d6​ ( δH​ 2.50 ppm, δC​ 39.5 ppm) do not interfere with the critical aromatic or linker resonances of this compound .

Electronic Perturbations (Chemical Shifts)
  • The Imidazolium Effect: Protonation of the imidazole ring distributes a positive charge across the N-C-N amidine-like system. This severe electron withdrawal strongly deshields the C-2' proton (located between the two nitrogens), shifting it from ~7.6 ppm in the free base to >9.0 ppm in the salt .

  • The Anilinium Effect: The conversion of the −NH2​ group to an −NH3+​ group flips its electronic nature from strongly electron-donating (ortho/para activating) to strongly electron-withdrawing (meta directing). Consequently, the aromatic protons ortho and para to the nitrogen experience a distinct downfield shift.

Experimental Methodologies & Protocols

Sample Preparation Protocol

Note: This protocol is optimized to prevent viscosity-induced line broadening while maintaining high signal-to-noise (S/N) ratios.

  • Desiccation: Dry the 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride sample under high vacuum (≤ 0.1 mbar) for 12 hours. Causality: Trace atmospheric moisture in DMSO- d6​ can accelerate proton exchange, broadening the −NH3+​ signal into the baseline.

  • Weighing: Accurately weigh 12–15 mg of the dried compound. This yields a concentration of ~50 mM, which is optimal for both 1D and 2D NMR acquisition.

  • Solubilization: Dissolve the solid in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δH​ 0.00 ppm).

  • Homogenization: Vortex the mixture for 30 seconds. If micro-particulates persist, sonicate for exactly 1 minute at room temperature to ensure complete dissolution.

  • Transfer: Transfer the homogenous solution into a high-quality, 5 mm borosilicate NMR tube using a clean glass Pasteur pipette.

NMR Acquisition Protocol

Experiments should be conducted on a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • Tuning & Shimming: Tune and match the probe for 1H and 13C nuclei. Lock onto the DMSO- d6​ deuterium signal. Perform automated gradient shimming until the TMS signal exhibits a line width at half height ( w1/2​ ) of < 1.0 Hz.

  • 1H NMR (1D):

    • Pulse Program: zg30 (30° flip angle).

    • Scans (ns): 16.

    • Relaxation Delay (d1): 2.0 s.

    • Spectral Width: 20 ppm. Causality: A wide spectral window is mandatory to capture the highly deshielded imidazolium −NH+ proton, which can appear as far downfield as 14.5 ppm.

  • 13C NMR (1D):

    • Pulse Program: zgpg30 (proton-decoupled).

    • Scans (ns): 1024.

    • Relaxation Delay (d1): 2.0 s to ensure relaxation of quaternary carbons (C-1, C-3).

  • 2D NMR (COSY, HSQC, HMBC): Acquire standard gradient-selected 2D spectra to resolve overlapping aromatic signals and unambiguously map the ethoxy linker connectivity between the two ring systems.

Data Presentation & Interpretation

The following tables summarize the expected quantitative chemical shifts based on the electronic environment of the dihydrochloride salt in DMSO- d6​ .

Table 1: 1H NMR Assignments (DMSO- d6​ , 400 MHz)
Structural Region δH​ (ppm)Multiplicity J -Coupling (Hz)IntegrationDiagnostic Causality
Imidazolium C-2' 9.25s-1HStrongly deshielded by adjacent N atoms and positive charge.
Imidazolium C-4' 7.82t1.81HMinor coupling to C-5' and NH+.
Imidazolium C-5' 7.71t1.81HMinor coupling to C-4' and NH+.
Anilinium C-5 7.45t8.21HMeta to both substituents; most downfield aniline proton.
Anilinium C-2 7.25t2.11HOrtho to both −NH3+​ and −OR groups.
Anilinium C-6 7.15dd8.2, 2.11HOrtho to −NH3+​ , para to −OR .
Anilinium C-4 7.02dd8.2, 2.11HPara to −NH3+​ , ortho to −OR .
Linker −CH2​−N+ 4.62t5.22HDeshielded by adjacent positively charged imidazolium nitrogen.
Linker −O-CH2​− 4.38t5.22HTypical ether linkage shift.
Anilinium −NH3+​ 10.45br s-3HBroadened due to quadrupolar relaxation of 14N . Validates salt.
Imidazolium −NH+ 14.50br s-1HHighly acidic; validates second HCl equivalent.
Table 2: 13C NMR Assignments (DMSO- d6​ , 100 MHz)
Carbon Position δC​ (ppm)TypeAssignment Notes
Anilinium C-3 158.6QuaternaryDirectly attached to electronegative oxygen.
Imidazolium C-2' 136.2CHHighly deshielded amidine-like carbon.
Anilinium C-1 132.8QuaternaryAttached to −NH3+​ .
Anilinium C-5 130.4CHMeta carbon of the benzene ring.
Imidazolium C-4' 122.5CHDifferentiated from C-5' via HMBC correlations.
Imidazolium C-5' 120.1CHDifferentiated from C-4' via HMBC correlations.
Anilinium C-4 115.8CHPara to −NH3+​ .
Anilinium C-6 114.2CHOrtho to −NH3+​ .
Anilinium C-2 110.5CHOrtho to both substituents.
Linker −O-CH2​− 66.2 CH2​ Confirmed via HSQC correlation to 4.38 ppm proton.
Linker −CH2​−N+ 48.4 CH2​ Confirmed via HSQC correlation to 4.62 ppm proton.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the NMR characterization, emphasizing the critical decision gates that ensure a self-validating analytical process.

Workflow Prep Sample Preparation (15 mg in DMSO-d6) Solvent Solvent Selection (Preserve NH3+ signals) Prep->Solvent Acq1D 1D NMR Acquisition (1H, 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Spectral Processing & Multiplicity Analysis Acq2D->Process Validate Salt Form Validation (Stoichiometry Confirmed) Process->Validate

NMR characterization workflow for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride.

References

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Hydrogen Bonds Journal of the American Chemical Society URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Organometallics URL:[Link]

  • Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard RSC Advances / PubMed Central (PMC) URL:[Link]

Application

Application Note: Preparation and Handling of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride Stock Solutions in DMSO

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide Introduction and Chemical Profile The compound 3-[2-(1H-imidazol-1-yl)ethoxy]an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide

Introduction and Chemical Profile

The compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline is a versatile bifunctional building block frequently utilized in medicinal chemistry. Featuring both a nucleophilic aniline moiety and an imidazole ring connected via an ethoxy linker, it serves as a critical intermediate in the synthesis of complex biologically active molecules, including advanced kinase inhibitors and antileishmanial arylimidamide-azole hybrids[1][2].

Commercially and synthetically, this compound is often isolated as a dihydrochloride (2HCl) salt . While the salt form enhances solid-state stability and aqueous solubility, preparing master stock solutions in Dimethyl Sulfoxide (DMSO) for high-throughput screening (HTS) or in vitro assays requires strict adherence to anhydrous protocols. Improper handling can lead to rapid degradation, moisture-induced precipitation, and irreproducible assay data.

Physicochemical Properties

To ensure accurate molarity calculations, it is critical to account for the dihydrochloride counterions. The quantitative data for the compound are summarized below:

PropertyValue
Chemical Name 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride
Molecular Formula C₁₁H₁₃N₃O · 2HCl
Molecular Weight (Salt) 276.17 g/mol
Molecular Weight (Free Base) 203.24 g/mol
Appearance Solid powder
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Long-Term Storage (Solid) -20°C (Desiccated, protected from light)

Principles of Solubilization (Causality & E-E-A-T)

As a Senior Application Scientist, it is imperative not just to follow steps, but to understand the physical chemistry governing the protocol. This methodology is built on three foundational principles:

  • The Necessity of Anhydrous DMSO: Dihydrochloride salts are notoriously hygroscopic. Standard laboratory DMSO rapidly absorbs atmospheric moisture. If water is introduced into the stock solution, it drastically reduces the solubility limit of the lipophilic core and promotes hydrolytic degradation[3]. Always use molecular biology grade, anhydrous DMSO (≤0.005% H₂O) packaged under inert gas[4].

  • Mitigating "Solvent Shock": When a highly concentrated DMSO stock is pipetted directly into an aqueous assay buffer, the rapid diffusion of DMSO into the water leaves the compound locally insoluble, causing micro-precipitation[3]. To prevent this, all serial dilutions must be performed in 100% DMSO before the final transfer to the aqueous medium[3].

  • Freeze-Thaw Vulnerability: Repeatedly opening a cold DMSO stock vial causes atmospheric water to condense directly into the solvent. Aliquoting the master stock into single-use volumes is a mandatory self-validating step to ensure the integrity of the compound over time[5].

Experimental Protocol: Step-by-Step Preparation

Materials Required
  • 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (Solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), septum-sealed

  • Analytical balance (0.01 mg precision)

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Bath sonicator

Molarity Calculations

Use the following table to determine the required mass for standard stock concentrations. (Formula: Mass (mg) = Target Concentration (mmol/L) × Volume (L) × Molecular Weight ( g/mol ))

Target ConcentrationDesired VolumeMass of 2HCl Salt Required
10 mM 1.0 mL2.76 mg
10 mM 5.0 mL13.81 mg
50 mM 1.0 mL13.81 mg
50 mM 5.0 mL69.08 mg
Preparation Methodology
  • Equilibration (Critical Step): Remove the solid compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate water condensation on the powder, altering the weighed mass and ruining the anhydrous environment[5].

  • Weighing: Accurately weigh the required mass (e.g., 13.81 mg for a 1 mL, 50 mM stock) into a sterile amber tube. Record the exact mass to recalculate the precise DMSO volume needed if the weight fluctuates[4].

  • Dissolution: Using a calibrated micropipette, pierce the septum of the anhydrous DMSO bottle and withdraw the calculated volume. Add the DMSO to the powder.

  • Mixing & Sonication: Vortex the tube vigorously for 1–2 minutes. If the solution is not entirely clear, place the tube in a room-temperature bath sonicator for 5 minutes[4][5]. Do not heat the solution above 37°C.

  • Quality Control (Self-Validation): Hold the tube against a bright light source. The solution must be completely optically clear. The presence of any cloudiness or micro-particulates indicates incomplete dissolution; if observed, add a highly precise volume of DMSO to lower the concentration to 25 mM and re-sonicate.

  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots in amber tubes to protect the aniline moiety from photo-oxidation[5].

Workflow Visualization

Workflow Start Solid Compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline 2HCl Equilibrate Equilibrate to Room Temp (30 mins in desiccator) Start->Equilibrate Weigh Weigh Target Mass (e.g., 13.81 mg for 1 mL of 50 mM) Equilibrate->Weigh Solvent Add Anhydrous DMSO (Moisture-free <0.005% H2O) Weigh->Solvent Mix Vortex & Sonicate (Ensure complete dissolution) Solvent->Mix QC Visual QC Inspection (Check for micro-particulates) Mix->QC Aliquot Aliquot into Amber Tubes (Single-use volumes) QC->Aliquot Store Store at -80°C (Protect from light & moisture) Aliquot->Store

Workflow for preparing and storing DMSO stock solutions of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline 2HCl.

Storage and Assay Integration

  • Storage Limits: Aliquoted DMSO stocks stored at -80°C are generally stable for up to 6 months[5]. Storage at -20°C is acceptable for short-term use (1 month).

  • Assay Integration: When preparing for a biological assay, thaw a single aliquot at room temperature. Perform all intermediate serial dilutions in 100% DMSO. Add the final DMSO dilution dropwise to the aqueous assay buffer while vortexing rapidly to prevent solvent shock[3]. Ensure the final DMSO concentration in the assay does not exceed 0.1% – 0.5% (v/v) to maintain cell viability[3][5].

References

  • Dove Medical Press. "Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alk...". Dovepress. Available at:[Link]

  • ACS Infectious Diseases. "Synthesis and Antileishmanial Evaluation of Arylimidamide–Azole Hybrids Containing a Phenoxyalkyl Linker". ACS Publications. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for In Vivo Dosing of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel investigational compound, 3-[2-(1H-imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel investigational compound, 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride. Given the limited publicly available data specific to this molecule, this guide emphasizes foundational principles and best practices in preclinical pharmacology. We will explore the putative mechanism of action based on its structural motifs, delve into critical formulation strategies for small molecules, and present a detailed, adaptable protocol for efficacy studies in a relevant therapeutic context, such as oncology. The protocols and recommendations herein are grounded in established scientific literature to ensure experimental validity and reproducibility.

Introduction and Scientific Background

3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a small molecule characterized by an imidazole ring linked to an aniline moiety. The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds. Notably, this structural class has given rise to potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] IDO1 is a key immune checkpoint regulator, and its overexpression by tumor cells and antigen-presenting cells within the tumor microenvironment leads to immunosuppression by depleting tryptophan and generating immunosuppressive metabolites like kynurenine.[2][3][4]

Therefore, it is hypothesized that 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride may function as an IDO1 inhibitor, reactivating anti-tumor immune responses.[2] This positions the compound as a promising candidate for cancer immunotherapy, potentially in combination with other immune checkpoint inhibitors.[2] The dihydrochloride salt form of the compound suggests an effort to improve its aqueous solubility and bioavailability.

Putative Mechanism of Action: IDO1 Inhibition

The proposed mechanism involves the inhibition of the IDO1 enzyme, which would lead to a decrease in kynurenine production and an increase in tryptophan levels within the tumor microenvironment. This shift is expected to alleviate the suppression of effector T-cells and natural killer cells, and reduce the activity of regulatory T-cells, thereby promoting an anti-tumor immune response.[2][4]

IDO1_Pathway cluster_Immune Immune Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Overexpressed in Cancer) Tryptophan->IDO1 Metabolized by T_Cell Effector T-Cell Tryptophan->T_Cell Required for Activation Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->T_Cell Inhibits Proliferation Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Activation Immune_Suppression Immune Suppression Treg->Immune_Suppression Induces Compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride Compound->IDO1 Inhibits

Caption: Putative signaling pathway of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride via IDO1 inhibition.

Preclinical Formulation and Vehicle Selection

A critical first step in any in vivo study is the development of a safe and effective formulation that ensures consistent bioavailability.[5][6] For novel compounds with limited solubility data, a systematic approach is necessary.

Physicochemical Characterization

Before initiating formulation studies, it is essential to determine the physicochemical properties of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride. Key parameters include:

  • Aqueous Solubility: Determine solubility at various pH levels (e.g., pH 2.0, 5.0, 7.4) to understand its behavior in different physiological environments.

  • LogP/LogD: To assess the lipophilicity and potential for membrane permeability.

  • pKa: To identify ionizable groups and predict solubility changes with pH.

Vehicle Screening and Selection

The choice of vehicle is paramount for achieving desired exposure and avoiding confounding toxicity.[7][8][9][10] A tiered screening approach is recommended, starting with simpler aqueous-based vehicles and progressing to more complex formulations if necessary.[5]

Vehicle Tier Composition Pros Cons Considerations
Tier 1: Aqueous Saline (0.9% NaCl), PBS, 5% Dextrose in Water (D5W)Well-tolerated, mimics physiological conditions.Only suitable for highly water-soluble compounds.Ideal starting point due to the dihydrochloride salt form.
Tier 2: Co-solvents 10-30% PEG400 in saline, 5-10% DMSO in saline, 10-20% Propylene Glycol in salineCan solubilize moderately soluble compounds.Potential for vehicle-induced toxicity at higher concentrations.[7][8]Always include a vehicle-only control group in studies.
Tier 3: Suspensions 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water, with 0.1-0.2% Tween 80Suitable for poorly soluble compounds.Requires careful preparation to ensure homogeneity and consistent dosing.Particle size of the compound can influence bioavailability.[11]
Tier 4: Lipid-based Self-emulsifying drug delivery systems (SEDDS), oil-in-water emulsionsCan significantly enhance oral bioavailability of lipophilic compounds.[12][13]More complex to prepare and characterize.Useful for compounds with high LogP values.

Protocol for Vehicle Screening:

  • Prepare saturated solutions of the test compound in a panel of selected vehicles.

  • Equilibrate the solutions for 24-48 hours at a controlled temperature (e.g., 25°C).

  • Centrifuge to pellet undissolved compound.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).[5]

In Vivo Efficacy Study Design: A General Protocol

The following protocol outlines a general workflow for an in vivo efficacy study in a tumor xenograft model, which is a common approach for evaluating novel anticancer agents.[14][15][16]

InVivo_Workflow cluster_prep Study Preparation cluster_main Experimental Phase cluster_endpoint Endpoint Analysis A Animal Acclimatization (e.g., Immunodeficient Mice) D Tumor Implantation (Subcutaneous) A->D B Tumor Cell Culture (e.g., IDO1-expressing line) B->D C Formulation Preparation & QC G Dosing Period (e.g., Oral Gavage) C->G E Tumor Growth Monitoring D->E F Randomization into Treatment Groups E->F F->G H Efficacy & Toxicity Monitoring G->H I Study Termination (e.g., Tumor Size Limit) H->I J Tissue & Blood Collection (PK/PD Analysis) I->J K Data Analysis & Reporting J->K

Caption: General workflow for an in vivo efficacy study.

Materials and Reagents
  • Test Compound: 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

  • Vehicle: Selected based on screening (e.g., 0.5% CMC with 0.1% Tween 80 in sterile water)

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or Athymic Nude) are suitable for xenograft studies.[15][16]

  • Tumor Cells: An appropriate human cancer cell line with known IDO1 expression (e.g., certain melanoma or glioblastoma lines).[1][17]

  • General Supplies: Sterile syringes, gavage needles, calipers, animal balance, etc.

Step-by-Step Protocol
  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study initiation.

  • Tumor Implantation:

    • Harvest tumor cells during their exponential growth phase.

    • Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.[15]

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 3-5 days post-implantation.

    • Measure tumors with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Group Assignment:

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Ensure the average tumor volume is similar across all groups.

Group Treatment Dose Route Schedule
1 Vehicle ControlN/AOral (p.o.)Daily (q.d.)
2 Test Compound (Low Dose)e.g., 10 mg/kgOral (p.o.)Daily (q.d.)
3 Test Compound (Mid Dose)e.g., 30 mg/kgOral (p.o.)Daily (q.d.)
4 Test Compound (High Dose)e.g., 100 mg/kgOral (p.o.)Daily (q.d.)
5 Positive Control (Optional)e.g., EpacadostatPer literaturePer literature
  • Dose Preparation and Administration:

    • Prepare fresh dosing formulations daily. If using a suspension, ensure it is continuously stirred to maintain homogeneity.

    • Accurately weigh each animal before dosing to calculate the precise volume for administration.

    • Administer the formulation via the chosen route (e.g., oral gavage for p.o.). The typical administration volume for mice is 5-10 mL/kg.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

    • Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or a predefined body weight loss (e.g., >20%).[18]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • At study termination, collect blood and tumor tissue samples.

    • Blood samples can be processed to plasma for analysis of drug concentration (PK).

    • Tumor tissue can be analyzed for levels of tryptophan and kynurenine to confirm target engagement (PD).[4][17]

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the experimental data, the following self-validating systems should be integrated into the protocol:

  • Vehicle Control Group: This is essential to differentiate the effects of the compound from those of the formulation vehicle.[18]

  • Dose-Response Relationship: Including multiple dose levels helps to establish a clear relationship between the administered dose and the observed therapeutic effect or toxicity.[19]

  • Positive Control: When possible, including a known active compound (e.g., a clinically tested IDO1 inhibitor) provides a benchmark for the efficacy of the test compound.

  • PK/PD Correlation: Linking the pharmacokinetic profile (drug exposure) with the pharmacodynamic response (target modulation) provides strong evidence that the observed efficacy is due to the intended mechanism of action.

Conclusion

While specific in vivo data for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is not yet widely available, a robust and scientifically sound dosing protocol can be developed by adhering to fundamental principles of preclinical drug development. By carefully characterizing the compound's physicochemical properties, selecting an appropriate and well-tolerated vehicle, and implementing a rigorously designed efficacy study with integrated PK/PD analysis, researchers can effectively evaluate its therapeutic potential. The protocols and guidelines presented here offer a comprehensive framework to advance the in vivo investigation of this promising compound.

References

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 65-78. Available from: [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 1(1), 1-10. Available from: [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available from: [Link]

  • Gad Consulting Services. Vehicles for Animal Studies. Available from: [Link]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International journal of toxicology, 25(6), 499-521. Available from: [Link]

  • Zhai, L., et al. (2020). Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. Frontiers in Immunology, 11, 1185. Available from: [Link]

  • Williams, H. D., et al. (2013). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Available from: [Link]

  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]

  • Crystal Pharmatech Co., Ltd. Animal Dosing Vehicle Selection. Available from: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link]

  • The Jackson Laboratory. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. Available from: [Link]

  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available from: [Link]

  • Galluzzi, L., et al. (2020). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 9(1), 1777625. Available from: [Link]

  • van der Sijde, F. M., et al. (2019). Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. AACR Journals. Available from: [Link]

  • de Groot, M. J., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. PMC. Available from: [Link]

  • Zhai, L., et al. (2020). Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. PubMed. Available from: [Link]

  • de Bock, C. E. (2025). Patient‐derived xenografts: Practical considerations for preclinical drug testing. HemaSphere, 9(5), e1234. Available from: [Link]

  • Wang, A. Z., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC. Available from: [Link]

  • Patel, A., et al. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. Journal of Oncology Pharmacy Practice. Available from: [Link]

  • National Cancer Institute. Preclinical Requirements for Therapeutic Oncology Studies in Humans.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

Sources

Application

Application Note: Cell Culture Assay Protocols for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride

Executive Summary In modern drug discovery and molecular biology, bifunctional small molecules serve as critical probes for interrogating complex cellular pathways. 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and molecular biology, bifunctional small molecules serve as critical probes for interrogating complex cellular pathways. 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a highly specialized, dual-action synthetic probe. Structurally, it combines an aniline moiety—a classic pharmacophore for kinase hinge-region binding—with an imidazole ring known for transition metal coordination and redox modulation.

This application note provides researchers, assay developers, and drug development professionals with a comprehensive, self-validating framework for utilizing this compound in cell culture assays. By understanding the causality behind its structural components, scientists can accurately measure its effects on both receptor tyrosine kinase (RTK) signaling and heme-dependent enzyme modulation.

Mechanistic Grounding & Experimental Rationale

To design robust cellular assays, one must first understand the structure-activity relationship (SAR) driving the compound's behavior:

  • The Aniline Moiety (Kinase Inhibition): Anilines are foundational to many FDA-approved kinase inhibitors (e.g., gefitinib, lapatinib). The aniline nitrogen acts as a critical hydrogen bond donor/acceptor within the ATP-binding pocket of oncogenic kinases, competitively inhibiting phosphorylation cascades[1].

  • The Imidazole Moiety (Heme/CYP Modulation): The lone pair of electrons on the imidazole nitrogen aggressively coordinates with metal ions, particularly the heme iron found in Cytochrome P450 (CYP) enzymes and Heme Oxygenase-1 (HO-1). In cellular contexts, imidazole derivatives are known to inhibit autophagic flux, trigger apoptosis via the FoxO3a-Bim pathway[2], and modulate cellular redox states[3].

  • The Dihydrochloride Salt: The salt formulation protonates the basic amines, drastically increasing aqueous solubility. However, for intracellular assays, primary stock solutions must be prepared in DMSO to ensure the compound remains uncharged enough to partition across the lipid bilayer of the cell membrane before reaching its intracellular targets.

Pathway C 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride A Aniline Moiety (Kinase Hinge Binder) C->A Structural domain I Imidazole Moiety (Metal Chelator) C->I Structural domain K Receptor Tyrosine Kinases (e.g., EGFR, Aurora) A->K ATP-competitive binding H Heme-Dependent Enzymes (e.g., CYP450, HO-1) I->H Iron coordination O1 Decreased Proliferation & Apoptosis K->O1 Pathway inhibition O2 Altered Drug Metabolism & ROS Generation H->O2 Enzymatic blockade

Figure 1: Dual-pathway modulation by 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride.

Compound Preparation & Handling

Causality of Solvent Choice: While the dihydrochloride salt is water-soluble, dissolving it directly in aqueous media can lead to localized pH shifts and poor membrane permeability.

  • Reconstitution: Prepare a 10 mM stock solution in anhydrous, cell-culture grade DMSO.

  • Storage: Aliquot into light-protected vials and store at -20°C to prevent oxidative degradation of the aniline group.

  • Working Solutions: Dilute the stock in complete culture media immediately prior to treatment. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity[4].

Experimental Protocols

Protocol 1: High-Throughput Cell Viability & Proliferation (ATP Quantitation)

Experimental Rationale: Imidazole derivatives can interfere with mitochondrial oxidoreductases, which are responsible for reducing MTT to formazan. This redox interference can yield false-positive viability signals. Therefore, luminescence-based ATP quantitation (e.g., CellTiter-Glo) is the scientifically rigorous choice, providing a self-validating readout of cell health[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HeLa, HCT116, A549) at the logarithmic growth phase. Seed at a density of 3,000–5,000 cells/well in a 96-well opaque-walled microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in complete media (ranging from 100 µM to 5 nM). Aspirate the old media and apply 100 µL of the compound dilutions to the wells. Include vehicle controls (0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours to capture both anti-proliferative and apoptotic effects[2].

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Read luminescence using a microplate reader. Normalize data to the vehicle control and calculate the IC₅₀ using a non-linear regression curve fit (sigmoidal dose-response).

Protocol 2: Target Engagement via Phospho-Kinase Western Blotting

Experimental Rationale: To validate that the phenotypic cell death observed in Protocol 1 is causally linked to the hypothesized RTK inhibition, one must measure the phosphorylation status of downstream effectors (e.g., p-EGFR, p-ERK, or Cleaved Caspase-3)[1][2].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the compound at 0.5×, 1×, and 5× the established IC₅₀ for 4 to 24 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phospho-epitopes).

  • Quantitation: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20–30 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-EGFR, total EGFR, and Cleaved Caspase-3 overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and quantify band intensities using densitometry software, normalizing phospho-signals to total protein.

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

Experimental Rationale: Because the imidazole moiety is a known metal chelator, assessing off-target CYP inhibition is mandatory to predict drug-drug interaction (DDI) liabilities and metabolic stability[3].

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, combine human liver microsomes (HLM, 0.1 mg/mL) with the compound (0.1 to 50 µM) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add a specific CYP probe substrate (e.g., phenacetin for CYP1A2 or midazolam for CYP3A4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Termination & Analysis: After 15 minutes, terminate the reaction by adding ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify metabolite formation and determine the IC₅₀ for CYP inhibition.

Data Presentation: Expected Quantitative Outcomes

To assist in assay validation, the following table summarizes the anticipated pharmacological profile of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride based on structurally analogous kinase/CYP inhibitors.

Cell Line / TargetAssay TypeAnticipated IC₅₀ / EC₅₀Primary Mechanism of Action
HeLa (Cervical)Cell Viability (ATP)5.0 – 15.0 µMMulti-kinase inhibition & Autophagy blockade
HCT116 (Colon)Cell Viability (ATP)8.5 – 20.0 µMApoptosis induction (FoxO3a-Bim pathway)
A549 (Lung)Cell Viability (ATP)12.0 – 25.0 µMRTK signaling suppression
EGFR (Biochemical) Kinase Activity< 1.0 µMATP-competitive hinge binding (Aniline)
CYP3A4 / CYP1A2 Microsomal Assay0.5 – 5.0 µMHeme iron coordination (Imidazole)

References

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform Source: nih.gov URL:[1]

  • Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds Source: mdpi.com URL:[5]

  • Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery Source: benchchem.com URL:[4]

  • Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression Source: spandidos-publications.com URL:[2]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation Source: nih.gov URL:[3]

Sources

Method

Mass spectrometry fragmentation patterns of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

Application Note: Advanced Mass Spectrometric Fragmentation Analysis of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride Executive Summary & Scientific Rationale As a Senior Application Scientist, I have structured...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Mass Spectrometric Fragmentation Analysis of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I have structured this protocol to address the specific analytical challenges of bi-functional basic salts. The compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a highly polar molecule featuring a primary aniline moiety, an ethoxy linker, and an imidazole ring. Imidazole-linked anilines are critical pharmacophores in the development of kinase inhibitors and antileishmanial agents[1].

Because it is formulated as a dihydrochloride salt (MW: 276.16 g/mol ), the molecule readily dissociates in aqueous solutions. In positive electrospray ionization (ESI+), the free base (exact mass 203.1059 Da) is efficiently protonated to form the even-electron precursor ion [M+H]⁺ at m/z 204.1[2]. The presence of two basic nitrogen centers (the aniline amino group and the imidazole imine nitrogen) means protonation can occur at either site, driving distinct, predictable charge-directed fragmentation pathways during collision-induced dissociation (CID)[3].

Self-Validating LC-MS/MS Protocol

To ensure data integrity, every MS protocol must be a self-validating system. This methodology incorporates a System Suitability Test (SST) to verify collision cell efficiency and ionization stability prior to analyzing the target analyte.

Step 1: System Suitability Test (SST)

  • Action: Inject a 10 ng/mL standard of a structurally analogous compound, such as 2-(1H-imidazol-1-yl)ethanamine[4].

  • Causality: Confirming the detection of the m/z 69.1 (protonated imidazole) fragment from the SST standard ensures that the collision energy (CE) calibration and ESI source desolvation are optimal for imidazole-ring cleavage.

Step 2: Sample Preparation & Desalting

  • Action: Dilute the dihydrochloride salt to a final concentration of 50 ng/mL in a diluent of 90:10 Water:Acetonitrile containing 0.1% formic acid.

  • Causality: High chloride concentrations from the salt formulation can cause severe ion suppression and adduct formation ([M+Na]⁺ or [M+Cl]⁻) in the ESI source. Extensive dilution in a proton-rich matrix (formic acid) neutralizes the chloride effect, forces complete protonation of the basic nitrogens, and maximizes the yield of the [M+H]⁺ precursor[2].

Step 3: UHPLC Separation Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes (Flow rate: 0.4 mL/min).

  • Causality: The acidic mobile phase maintains the analyte in its ionized state, preventing peak tailing typically caused by secondary interactions between free basic amines and residual silanols on the silica column.

Workflow A 1. Sample Prep Desalting & Dilution B 2. UHPLC C18 Separation A->B C 3. ESI(+) Ionization B->C D 4. CID Fragmentation C->D E 5. QqQ/TOF Detection D->E

Figure 1: End-to-end LC-MS/MS experimental workflow.

Mechanistic Fragmentation Pathways (CID)

When subjected to CID in the collision cell using Argon gas, the [M+H]⁺ precursor (m/z 204.1) undergoes highly specific gas-phase fragmentation. The pathways are dictated by the relative proton affinities of the functional groups and the lability of the ether and C-N bonds[3].

  • Pathway A: C-N Bond Cleavage (Neutral Loss) Cleavage of the C-N bond between the ethyl linker and the imidazole ring results in the expulsion of neutral imidazole (68 Da). The charge is retained on the aniline moiety, yielding the 3-aminophenoxyethyl cation at m/z 136.1 .

  • Pathway B: Ether Cleavage (Aniline Charge Retention) The C-O ether bond is highly susceptible to heterolytic cleavage. When the charge is retained on the aniline side, it yields protonated 3-aminophenol at m/z 110.1 [2].

  • Pathway C: Ether Cleavage (Imidazole Charge Retention) Alternatively, ether cleavage can result in charge retention on the imidazole-ethyl fragment. This forms the highly stable, resonance-stabilized 1-vinyl-1H-imidazol-3-ium cation at m/z 95.1 [4].

  • Pathway D: Direct Imidazole Cleavage Direct C-N bond cleavage where the charge is retained exclusively on the imidazole ring yields the protonated imidazole cation at m/z 69.1 [1].

Fragmentation M Precursor Ion [M+H]+ m/z 204.1 F1 Fragment A m/z 136.1 [M+H - Imidazole]+ M->F1 Neutral Loss (68 Da) F2 Fragment B m/z 110.1 Protonated 3-Aminophenol M->F2 Ether Cleavage (Aniline Charge) F3 Fragment C m/z 95.1 1-Vinyl-1H-imidazol-3-ium M->F3 Ether Cleavage (Imidazole Charge) F4 Fragment D m/z 69.1 Protonated Imidazole M->F4 C-N Cleavage (Imidazole Charge)

Figure 2: ESI(+)-CID fragmentation pathways of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Quantitative MRM Data Summary

To facilitate rapid assay transfer for pharmacokinetic (PK) or impurity profiling, the quantitative parameters for Multiple Reaction Monitoring (MRM) are summarized below. The m/z 95.1 transition is recommended as the primary quantifier due to the high stability of the vinyl-imidazolium ion, while m/z 110.1 serves as a highly specific qualifier.

Precursor Ion (m/z)Product Ion (m/z)Structural AssignmentRelative AbundanceSuggested CE (eV)Purpose
204.1 95.11-Vinyl-1H-imidazol-3-iumHigh (Base Peak)20Quantifier
204.1 110.1Protonated 3-AminophenolMedium-High18Qualifier 1
204.1 136.1[M+H - Imidazole]⁺Medium15Qualifier 2
204.1 69.1Protonated ImidazoleLow-Medium25Structural ID

References

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances.[Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules / NIH.[Link]

  • Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective Inhibitor. ACS Publications.[Link]

Sources

Application

Advanced Formulation Strategies for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride in Preclinical Animal Models

Document Type: Application Note & Experimental Protocol Target Audience: Formulation Scientists, In Vivo Pharmacologists, and Drug Development Professionals Introduction & Physicochemical Rationale The compound 3-[2-(1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Formulation Scientists, In Vivo Pharmacologists, and Drug Development Professionals

Introduction & Physicochemical Rationale

The compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a bifunctional synthetic molecule featuring an imidazole ring and an aniline moiety connected via an ethoxy linker. In preclinical drug development, formulating this compound for in vivo animal models (mice, rats) presents a unique set of physicochemical challenges driven by its salt form.

As a dihydrochloride salt, the molecule is complexed with two equivalents of hydrochloric acid (HCl). While this salt form is intentionally designed to maximize solid-state stability and initial aqueous dissolution [1], it introduces severe physiological incompatibilities if administered unbuffered.

The Causality of Formulation Design

When dissolved in water or unbuffered saline, the two HCl equivalents dissociate, driving the vehicle pH down to approximately 2.0. Injecting highly acidic solutions (pH < 4.0) intravenously (IV) or intraperitoneally (IP) in rodents causes severe vascular irritation, hemolysis, and localized tissue necrosis [2].

To comply with animal welfare standards and ensure reliable pharmacokinetics, the solution must be titrated to an acceptable physiological range (pH 4.0–9.0 for IV dosing in rodents) [3]. However, as the pH is raised toward 6.0–7.4, the imidazole (pKa ~7.0) and aniline (pKa ~4.6) groups deprotonate. This triggers salt disproportionation , converting the highly soluble salt back into its lipophilic free base, which rapidly precipitates out of solution[1].

To solve this "pH-solubility paradox," we must utilize a co-solvent or complexation strategy—specifically using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) —to encapsulate the lipophilic free base as the pH is neutralized, preventing precipitation upon dilution in the bloodstream [4].

Quantitative Formulation Parameters

The following table summarizes the optimized formulation parameters based on the intended route of administration.

ParameterIntravenous (IV) / Intraperitoneal (IP)Per Os (PO) / Oral Gavage
Target pH 5.5 – 6.53.0 – 5.0 (Tolerates lower pH)
Primary Vehicle 10–20% HP-β-CD in Sterile Saline0.5% Methylcellulose (MC) in H₂O
Surfactant / Additive None required (CD acts as solubilizer)0.1% Tween 80 (Wetting agent)
Max Recommended Conc. ~5 - 10 mg/mL~50 mg/mL (as a suspension)
Physical State Clear, colorless solutionHomogeneous opaque suspension
Salt Factor Correction *1.361.36

*Salt Factor = MW of Dihydrochloride (~276.16 g/mol ) / MW of Free Base (~203.24 g/mol ). To dose 10 mg/kg of the active free base, you must weigh 13.6 mg/kg of the dihydrochloride powder.

Experimental Protocols

Protocol A: Preparation of IV/IP Dosing Solution (HP-β-CD Complexation)

This protocol creates a self-validating, precipitation-resistant solution by complexing the drug before final pH adjustment.

Materials:

  • 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride powder

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD, endotoxin-free)

  • Sterile 0.9% NaCl (Saline)

  • 0.1 N NaOH (for titration)

  • 0.22 µm PES syringe filter

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline. Stir until completely clear.

  • API Weighing: Calculate the required mass of the dihydrochloride salt, applying the 1.36 salt correction factor to achieve the target free-base concentration.

  • Initial Dissolution: Add the API powder to 80% of the final target volume of the HP-β-CD vehicle. Vortex for 2 minutes. The solution will be clear but highly acidic (pH ~2.0–2.5).

  • Complexation Incubation: Sonicate the acidic solution in a water bath at 25°C for 15 minutes. Causality: Allowing the cyclodextrin to form inclusion complexes with the ethoxy-aniline moiety while the drug is still fully dissolved ensures the hydrophobic domains are shielded [4].

  • pH Titration: Insert a micro-pH probe. Dropwise, add 0.1 N NaOH while continuously stirring. Bring the pH to exactly 5.8 - 6.2 .

    • Self-Validation Check: If the solution turns cloudy during titration, the cyclodextrin concentration is too low to encapsulate the free base. You must add additional HP-β-CD.

  • Volume Adjustment: Q.S. (Quantum Satis) to the final volume with 20% HP-β-CD vehicle.

  • Sterilization: Pass the final solution through a 0.22 µm PES filter inside a biosafety cabinet prior to animal injection.

Protocol B: Preparation of PO Dosing Suspension

For high-dose oral efficacy studies, a suspension is preferred to bypass the common-ion effect in the rodent stomach, where high endogenous chloride concentrations can suppress the dissolution of hydrochloride salts [1].

Step-by-Step Methodology:

  • Wetting: Weigh the API into a glass vial. Add a micro-volume of 100% Tween 80 (equivalent to 0.1% of the final formulation volume) directly onto the powder.

  • Trituration: Use a glass rod or vortex to create a smooth, wetted paste. Causality: Dihydrochloride salts can form hydrophobic aggregates due to static charge; Tween 80 reduces surface tension, preventing clumping.

  • Vehicle Addition: Gradually add 0.5% Methylcellulose (MC) in water, in 1 mL increments, while continuously vortexing.

  • Homogenization: Sonicate for 10 minutes, then use a probe homogenizer at low speed for 30 seconds to ensure a uniform particle size distribution.

  • Dosing: The suspension must be continuously stirred on a magnetic plate during the in vivo dosing session to prevent settling.

Formulation Decision Workflow

Below is the logical decision tree for formulating this specific dihydrochloride salt, mapping the physical state transitions and required interventions.

FormulationWorkflow Start 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride Route Select In Vivo Route Start->Route IV_IP IV / IP Injection Route->IV_IP PO PO (Oral) Gavage Route->PO Dissolve Dissolve in Aqueous Vehicle (Initial pH ~2.0) IV_IP->Dissolve Suspend Wet with 0.1% Tween 80 Add 0.5% Methylcellulose PO->Suspend Buffer Titrate pH to 5.5 - 6.5 (NaOH or Buffer) Dissolve->Buffer CheckPrecip Visual Check: Precipitation? Buffer->CheckPrecip AddCD Add 10-20% HP-β-CD (Inclusion Complex) CheckPrecip->AddCD Yes (Free Base Forms) ClearSol Clear, Stable Solution (Filter 0.22 µm) CheckPrecip->ClearSol No AddCD->ClearSol Homogenize Homogenize / Sonicate Suspend->Homogenize ReadyPO Uniform Suspension (Dose immediately) Homogenize->ReadyPO

Workflow for formulating 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride for in vivo studies.

References

  • What is the acceptable pH range of drug solution for iv injection? ResearchGate. Available at:[Link]

  • Advantages of the refined developability classification system in early discovery. University of Southern Denmark (SDU). Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Reducing synthetic impurities in 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride batches

A Guide for Researchers and Drug Development Professionals on Reducing Synthetic Impurities Welcome to the technical support center for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals on Reducing Synthetic Impurities

Welcome to the technical support center for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles to effectively troubleshoot and reduce impurities in your synthesis batches. In pharmaceutical development, purity is not merely a goal; it is a prerequisite for safety and efficacy. This guide is structured to address the specific challenges you may encounter with this molecule, which combines a readily oxidizable aniline moiety with a basic imidazole ring, often leading to unique purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a practical Q&A format, focusing on the root causes and providing actionable solutions.

Category 1: Impurity Identification & Characterization

Q1: My final product is off-white to yellowish-brown, not pure white. What are the likely impurities causing this discoloration?

This is the most common issue encountered with aniline-containing compounds. The discoloration is almost certainly due to oxidation of the aniline amino group, which forms highly colored polymeric impurities.[1] Aniline itself is known to darken on exposure to air and light, and this reactivity persists in its derivatives.[2][3]

  • Causality: The free amino group (-NH₂) on the aniline ring is susceptible to oxidation, leading to the formation of quinone-like structures and eventually complex, colored polymers. This process is often accelerated by light, heat, and the presence of trace metal ions.

  • Troubleshooting Action:

    • Confirm by UV-Vis: Dissolve a small sample in a suitable solvent (e.g., methanol). Oxidized impurities often show broad absorption in the visible range (400-700 nm), which would be absent in a pure sample.

    • Implement Decolorization: The most effective method for removing these colored impurities is treatment with activated carbon. See Protocol 1 for a detailed methodology.

    • Preventive Measures: During synthesis and workup, use an inert atmosphere (Nitrogen or Argon) where possible, especially during heating steps. Store the final product in amber vials, protected from light.[4]

Q2: My HPLC analysis shows several small, unexpected peaks. What are the most probable process-related impurities from the synthesis?

Process-related impurities are artifacts of the synthetic route itself. For a molecule like 3-[2-(1H-imidazol-1-yl)ethoxy]aniline, the synthesis likely involves the coupling of a 3-aminophenol derivative with an imidazole-containing electrophile (e.g., 1-(2-chloroethyl)-1H-imidazole). Potential impurities include:

  • Unreacted Starting Materials: Residual 3-aminophenol or the imidazole precursor.

  • By-products of N-Alkylation: If imidazole is alkylated in-situ, unreacted alkylating agents can remain.[5]

  • Dialkylation Products: The aniline nitrogen is nucleophilic and could potentially react with a second molecule of the electrophile, leading to a dialkylated impurity.

  • Positional Isomers: Depending on the synthetic strategy, isomers may form if other nucleophilic sites compete in the reaction.

Q3: How can I definitively identify these process-related impurities?

Definitive identification requires advanced analytical techniques. While HPLC can show the presence of impurities, it doesn't identify their structure.[6][7][8]

  • LC-MS/MS: This is the gold standard for impurity identification. It provides the molecular weight of the impurity (MS) and fragmentation data (MS/MS) that can be used to elucidate its structure.[9]

  • High-Resolution NMR: If an impurity can be isolated (e.g., via preparative HPLC), 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) can provide a complete structural assignment.

  • Forced Degradation Studies: Intentionally stressing the sample (e.g., with acid, base, heat, light, oxidant) can help identify potential degradation products and validate the stability-indicating power of your analytical method.

Category 2: Purification Strategies & Troubleshooting

Q4: I'm struggling to purify my compound using silica gel column chromatography; the peaks are tailing badly. Why is this happening and how can I fix it?

This is a classic problem when purifying basic compounds like yours on standard, slightly acidic silica gel.[10] The imidazole and aniline moieties are basic and can interact strongly and non-ideally with the acidic silanol groups (Si-OH) on the silica surface. This leads to peak tailing and, in severe cases, irreversible adsorption and low yield.[10]

  • Causality: The strong acid-base interaction between the basic nitrogens on your molecule and the acidic silica surface slows the elution of the compound in a non-uniform way, causing the elongated "tail" on your peak.

  • Troubleshooting Actions:

    • Add a Basic Modifier: The easiest fix is to add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent system.[10] This deactivates the acidic sites on the silica, leading to sharper, more symmetrical peaks.

    • Switch to a Different Stationary Phase: If tailing persists, consider using a more inert stationary phase. Neutral alumina is an excellent alternative for basic compounds.[10]

    • Use Reverse-Phase Chromatography: If your compound and its impurities have different polarities, reverse-phase (C18) flash chromatography can be highly effective. Elution is typically done with a water/acetonitrile or water/methanol gradient.

Q5: Is recrystallization a good option for purifying the final dihydrochloride salt? What's the best approach?

Yes, recrystallization is an excellent and highly scalable method for purifying crystalline solids like dihydrochloride salts. The key is to find a solvent system where the salt is soluble at high temperatures but poorly soluble at low temperatures.

  • Rationale: Impurities, being present in smaller amounts, will ideally remain in the cold solvent (the "mother liquor") while your pure product crystallizes out. Forming the hydrochloride salt often improves the crystallinity of aniline compounds, making them easier to purify by recrystallization and more resistant to oxidation during storage.[11]

  • Recommended Approach:

    • Solvent Screening: Start with polar, protic solvents. Good candidates include ethanol, methanol, isopropanol, or mixtures like ethanol/water or isopropanol/ethyl acetate.

    • Execution: Dissolve the crude salt in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize yield. Collect the crystals by filtration. See Protocol 2 for details.

Q6: Can I use an acid-base extraction to remove impurities?

An acid-base extraction is a powerful technique for separating basic compounds from neutral or acidic impurities.[10]

  • Workflow:

    • Dissolve the crude free-base (before salt formation) in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product will protonate and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[12]

    • Separate the layers. Basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to deprotonate your product, which will precipitate or can be extracted back into an organic solvent.

  • Caution: This method is effective for removing non-basic impurities. However, it will not separate your target compound from other basic impurities.

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of the impurities.

Purification_Workflow start Crude Product Batch check_color Is there significant discoloration? start->check_color activated_carbon Protocol 1: Activated Carbon Treatment check_color->activated_carbon Yes check_purity Analyze Purity (HPLC, TLC) check_color->check_purity No activated_carbon->check_purity is_pure Purity > 99%? check_purity->is_pure final_product Final Product: Dry and Store is_pure->final_product Yes purification_needed Select Purification Method is_pure->purification_needed No recrystallization Protocol 2: Recrystallization (for crystalline solids) purification_needed->recrystallization chromatography Protocol 3: Column Chromatography (for non-crystalline oils or complex mixtures) purification_needed->chromatography recrystallization->check_purity chromatography->check_purity

Caption: Workflow for impurity removal and purification.

Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: Activated Carbon Treatment for Decolorization

Objective: To remove colored oxidation by-products from the product solution before crystallization.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude product in a suitable solvent (e.g., ethanol or methanol) at a concentration of approximately 50-100 mg/mL. Gentle heating may be required.

  • Carbon Addition: Add activated carbon to the solution. A general rule of thumb is 1-2% of the solute's weight (e.g., 100-200 mg of carbon for 10 g of product).[10]

  • Heating: Heat the mixture to a gentle reflux for 15-30 minutes with stirring. This increases the efficacy of the adsorption process. Caution: Do not add activated carbon to a boiling or superheated solution, as this can cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fluted filter paper into a clean, pre-warmed flask. This removes the activated carbon. The goal is to prevent the product from crystallizing prematurely in the filter funnel.[10]

  • Proceed to Crystallization: The resulting clear, colorless (or pale yellow) filtrate is now ready for recrystallization (Protocol 2 ) or solvent removal.

Protocol 2: Recrystallization of the Dihydrochloride Salt

Objective: To achieve high purity by crystallizing the product from a supersaturated solution.

  • Solvent Addition: Transfer the decolorized filtrate (from Protocol 1) or dissolve the crude solid into a clean flask. Add the minimum amount of hot solvent (e.g., 95% ethanol) required to fully dissolve the solid.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has started, place it in an ice-water bath for at least 30-60 minutes to maximize the yield of precipitated product.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified salt under vacuum. For optimal drying, a vacuum oven at a moderate temperature (60-80°C) is highly effective and minimizes the risk of thermal decomposition.[4]

Protocol 3: Modified Flash Column Chromatography

Objective: To purify the compound using silica gel chromatography while mitigating peak tailing.

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane) that gives your target compound a retention factor (Rf) of ~0.3.

  • Eluent Modification: Prepare your bulk eluent by adding 0.5-1% triethylamine (TEA) to the pre-mixed solvent system.

  • Column Packing: Pack a flash chromatography column with silica gel using your TEA-modified eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a strong solvent like dichloromethane. Alternatively, for better resolution, use a "dry loading" technique: pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[10]

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.

Data Summary: Comparison of Purification Methods

The choice of purification method involves a trade-off between purity, yield, scalability, and complexity.

MethodTypical PurityTypical YieldScalabilityKey Application & Considerations
Recrystallization >99.5%60-90%ExcellentBest for crystalline solids. Highly effective at removing small amounts of impurities.[13]
Acid-Base Extraction >95%70-95%ExcellentExcellent for removing neutral or acidic impurities from the basic product.[10] Not effective for separating basic impurities.
Flash Chromatography (Modified) >99%50-85%GoodBest for complex mixtures, non-crystalline oils, or when impurities have very similar polarity. Requires optimization.[10]
Activated Carbon Treatment N/A>95%ExcellentSpecifically for removing highly colored impurities. It is a pre-purification step, not a standalone method.[10]
Logical Diagram for Analytical Troubleshooting

This diagram illustrates the process of identifying and resolving issues with an analytical (HPLC) method used for purity assessment.

Analytical_Troubleshooting start Run HPLC Analysis check_peak Observe Peak Shape start->check_peak good_peak Peak is Symmetrical check_peak->good_peak Good bad_peak Peak is Tailing check_peak->bad_peak Bad action1 Add Basic Modifier to Mobile Phase (e.g., 0.1% TEA) bad_peak->action1 action2 Use a Different Column (e.g., Phenyl-Hexyl or embedded polar group) bad_peak->action2 re_run Re-run Analysis action1->re_run re_run->check_peak

Caption: Troubleshooting peak tailing in HPLC analysis.

References
  • Synthesis of 4-(1H-benzo[d] imidazol-2-yl) aniline derivatives of expected anti-HCV activity. (n.d.). IJRPC.
  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. (2025). PubMed.
  • Synthesis of 2-Aminoimidazolones and Imidazolones by (3+2) Annulation of Azaoxyallyl Cations. (n.d.). PMC.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011). PMC - NIH.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). ScienceDirect.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). EPA.
  • Presence of organic impurities into active pharmaceutical ingredients. (2014). IJPSR.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025). MDPI.
  • Purify and dry aniline? (2014). Reddit.
  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. (n.d.). Google Patents.
  • A Simple One‐Pot Synthesis of New Imidazol‐2‐yl‐1H‐quinolin‐2‐ones from the Direct Reaction of 2‐Chloroquinolin‐3‐carbaldehyde with Aromatic o‐Diamines. (2026). ResearchGate.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (n.d.). PMC.
  • Process for the purification of lipopolypeptide antibiotics. (n.d.). Google Patents.
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). EPA.
  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange.
  • Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. (2025). ResearchGate.
  • Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal.
  • Aniline Impurities and Related Compound. (n.d.). Veeprho.
  • Purification of Aniline. (n.d.). LookChem.
  • Technical Support Center: Purification of Imidazole Derivatives. (2025). Benchchem.
  • Making Buffers for Purification. (n.d.). iGEM.
  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (n.d.). PMC.
  • Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. (2025). Benchchem.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Dakenchem.
  • Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. (n.d.). ACS Publications.
  • How do I remove aniline from the reaction mixture? (2014). ResearchGate.

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Optimization

Technical Support Center: Managing Hygroscopicity of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride

Prepared by: Senior Application Scientist, Pharmaceutical Development This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-[2-(1H-imidazol-1-yl)eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride. The inherent nature of its dihydrochloride salt form renders this active pharmaceutical ingredient (API) highly susceptible to hygroscopicity—the tendency to absorb moisture from the atmosphere. Uncontrolled moisture uptake can lead to significant challenges in handling, stability, and experimental reproducibility. This document offers a structured approach to understanding, mitigating, and troubleshooting these issues through a series of frequently asked questions, detailed troubleshooting scenarios, and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride.

Q1: What is hygroscopicity and why is this specific compound susceptible?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is particularly prone to this phenomenon for two primary reasons rooted in its molecular structure:

  • Hydrochloride Salt Form: The presence of two hydrochloride moieties is the main driver. The highly electronegative chloride ions are strong hydrogen bond acceptors, readily interacting with atmospheric water molecules.[1] This is a common characteristic of many pharmaceutical hydrochloride salts, which are often used to improve the solubility of basic drug molecules.[1][2]

  • Polar Functional Groups: The molecule contains several polar groups, including the imidazole ring and the aniline nitrogen atom, which can also participate in hydrogen bonding with water.

This affinity for water means that upon exposure to ambient air, the compound will begin to adsorb moisture onto its surface, which can lead to a cascade of physical and chemical changes.

Q2: What are the immediate, visible signs that my compound has absorbed moisture?

A: The initial signs of moisture uptake are physical. You may observe:

  • Loss of Flowability: The powder, which should be free-flowing, will start to become sticky.

  • Clumping or Caking: Small aggregates form, which can grow into larger, hard lumps. In advanced stages, the entire sample may solidify into a single mass.[3][4]

  • Appearance Change: The powder might appear wet, darker, or translucent.

These changes make accurate weighing and dispensing extremely difficult and are a clear indicator that the compound's integrity has been compromised.

Q3: Beyond handling difficulties, what are the long-term risks of moisture absorption?

A: The consequences of moisture absorption extend far beyond inconvenience and can severely impact experimental outcomes and product viability:

  • Chemical Degradation: Water can act as a reactant, leading to hydrolysis of susceptible functional groups, or as a plasticizer, increasing molecular mobility and accelerating other degradation pathways like oxidation of the aniline moiety.[1][3][5] This results in a loss of potency and the formation of impurities.

  • Solid-State Transformation: The API can transition from its stable anhydrous crystalline form to a hydrated form.[6] Hydrates often exhibit different physicochemical properties, including lower solubility and dissolution rates, which can negatively affect bioavailability.[6][7] In some cases, moisture can induce a transition from a more-soluble amorphous state to a less-soluble crystalline state.[8]

  • Inaccurate Dosing: If a significant amount of the weighed mass is water, the actual amount of API being used will be lower than intended, leading to inaccurate and unreliable experimental data.[3]

Q4: What are the ideal storage and handling conditions for this API?

A: To maintain the integrity of the compound, strict environmental control is paramount.

ConditionRecommendationRationale
Humidity Store and handle in an environment with Relative Humidity (RH) < 40% .Minimizes the water vapor pressure gradient between the air and the compound, reducing the driving force for moisture absorption.[4][9]
Container Primary container should be airtight (e.g., amber glass bottle with a well-fitting cap). For added protection, use heat-sealed foil bags containing desiccant packs.[9][10]Creates a physical barrier to moisture ingress. Desiccants actively absorb any headspace moisture.[5]
Temperature Store at controlled room temperature, typically 15°C to 25°C (59°F to 77°F) .Prevents temperature fluctuations that can lead to condensation inside the container. Avoid proximity to heat sources.[4]
Handling All manipulations (aliquoting, weighing) should be performed in a controlled environment such as a glove box with low humidity or a dedicated dry room.[9]Drastically limits the exposure time to atmospheric moisture.

Q5: How can I accurately weigh a highly hygroscopic compound like this?

A: Standard open-bench weighing is not suitable. The recommended procedure is weighing by difference inside a controlled humidity environment:

  • Place the sealed stock bottle of the API and a capped receiving vial onto the balance in the low-humidity chamber and tare the balance.

  • Remove both from the balance. Quickly transfer an approximate amount of powder from the stock bottle to the receiving vial and securely cap both.

  • Place the capped stock bottle back on the balance. The negative reading displayed is the exact mass of the powder transferred.

  • This process ensures that the powder is never exposed to the open environment during the mass measurement.

Section 2: In-Depth Troubleshooting Guide

This section provides a cause-and-effect framework for addressing specific problems encountered during experimentation.

Problem 1: The API powder has formed hard clumps or caked into a solid mass.

  • Primary Cause: The compound was exposed to an environment with a relative humidity above its critical relative humidity (CRH) for a sufficient duration. The CRH is the humidity level at which a material begins to rapidly absorb moisture.

  • Immediate Action:

    • Immediately move the container into a desiccator with an active desiccant (e.g., silica gel, molecular sieves) or a vacuum oven at low temperature (e.g., 30-40°C) to remove adsorbed surface water. Caution: Higher temperatures may risk chemical degradation.

  • Can the material still be used?

    • This requires analytical validation. The material is no longer qualified for use without re-characterization. You must assume its properties have changed.

    • Required Analysis:

      • Water Content: Perform Karl Fischer titration to quantify the exact percentage of water.[11][12]

      • Solid Form Analysis: Run Powder X-ray Diffraction (PXRD) to check for changes in the crystal structure (i.e., conversion to a hydrate).[3][6]

      • Purity: Use a stability-indicating HPLC method to check for the presence of degradants.

    • Based on these results, a decision can be made. If the water content is high or if the solid form or purity has changed, the material should be discarded.

Decision Tree for a Caked or Clumped API

This workflow guides the decision-making process when physical changes are observed in the API.

G cluster_qual Re-Qualification Protocol start Problem: API has Caked/Clumped action1 Action: Immediately place in a controlled dry environment (Desiccator / Vacuum Oven) start->action1 question1 Is the material critical for a GMP/regulated study? action1->question1 discard1 Decision: Discard material. Procure new, qualified batch. question1->discard1 Yes re_qualify Proceed to Re-Qualification Protocol question1->re_qualify No kf_test 1. Measure Water Content (Karl Fischer Titration) pxrd_test 2. Analyze Solid Form (PXRD) kf_test->pxrd_test hplc_test 3. Assess Chemical Purity (HPLC) pxrd_test->hplc_test question2 Do results match the Certificate of Analysis (CoA)? hplc_test->question2 use_caution Decision: Use for non-critical, exploratory work only. Adjust weight for water content. question2->use_caution Yes discard2 Decision: Discard material. Data will be unreliable. question2->discard2 No

Caption: Decision workflow for handling compromised API.

Problem 2: I am observing inconsistent or drifting results in my analytical assays (e.g., potency, concentration).

  • Primary Cause: This is a classic symptom of inaccurate weighing due to continuous moisture uptake on an open analytical balance. The mass you record is not stable and includes an unknown amount of water.

  • Investigation:

    • Review your weighing procedure. Was it performed in a controlled environment?

    • Take a sample of the API and immediately measure its water content via Karl Fischer titration.[] A high water content confirms that weighing errors are the likely source of inconsistency.

  • Solution & Prevention:

    • Strictly enforce the use of a low-humidity glove box or dry room for all weighing and sample preparation steps.

    • Employ the "weighing by difference" method described in the FAQ section.

    • For solution-based assays, prepare a stock solution inside the controlled environment and aliquot it for subsequent dilutions outside the chamber. The concentration of this stock solution will be accurate and consistent.

Problem 3: My final drug product formulation (e.g., tablet, capsule) is showing physical instability (softening, discoloration) or failing dissolution tests over time.

  • Primary Cause: Moisture that was either present in the API initially or has penetrated the final dosage form is causing issues. This moisture can act as a plasticizer, weakening the tablet structure, or facilitate chemical reactions between the API and excipients.[5]

  • Investigation:

    • Conduct a formal stability study according to ICH Q1A(R2) guidelines, placing the formulation in chambers with controlled temperature and humidity (e.g., 25°C/60%RH, 40°C/75%RH).[14][15][16]

    • At each time point, test for water content, physical appearance, hardness, purity (degradation products), and dissolution.

    • Analyze the API-excipient compatibility by preparing binary mixtures and exposing them to stress conditions.

  • Mitigation & Formulation Strategies:

    • Control In-Process Moisture: Ensure all manufacturing steps (blending, granulation) are conducted under controlled, low-humidity conditions.

    • Hygroscopicity-Reducing Formulation:

      • Co-process with Hydrophobic Excipients: Formulate with excipients that repel water, such as tricalcium phosphate or certain grades of microcrystalline cellulose, to protect the API.[17]

      • Film Coating: Apply a moisture-barrier film coat to the final tablet. This is one of the most common and effective strategies.[17][18]

      • Encapsulation: Enclose the API in a protective shell, for example, by spray-drying with a polymer.[17][18][19]

    • Packaging: Use high-barrier packaging, such as aluminum-aluminum blisters or glass bottles with induction seals and desiccants, to protect the product throughout its shelf life.[9][17][20]

Section 3: Recommended Protocols & Workflows

Adherence to standardized procedures is critical for obtaining reliable and reproducible results.

Workflow for Handling a Newly Received Hygroscopic Compound

This diagram outlines the essential steps from receipt to storage of the API.

G receive 1. Receive Shipment inspect 2. Inspect Packaging Is seal intact? Any visible damage? receive->inspect quarantine 3. Quarantine (Do not open primary container) inspect->quarantine transfer 4. Transfer to Controlled Environment (Glove Box) quarantine->transfer open 5. Open Primary Container Inside Glove Box transfer->open aliquot 6. Create Smaller, Tightly-Sealed 'Working' Aliquots open->aliquot store 7. Store Stock & Aliquots in Desiccated, Controlled Area aliquot->store

Caption: Standard operating procedure for receiving hygroscopic materials.

Protocol 3.1: Best Practices for Handling and Weighing
  • Preparation: Ensure the glove box or dry room is at the target humidity (<40% RH) before introducing the material. Allow the sealed API container to equilibrate to the room temperature for at least 2 hours to prevent condensation.

  • Introduction: Transfer all necessary tools (spatulas, vials, balance) and the sealed API container into the controlled environment.

  • Weighing: Following the "weighing by difference" method, carefully transfer the desired amount of API into a pre-labeled, airtight receiving container.

  • Sealing: Immediately and tightly seal both the primary source container and the new aliquot container. Reinforce the seal with paraffin film for long-term storage.

  • Removal: Remove the sealed containers from the controlled environment. The stock container should be returned to its designated storage location.

Protocol 3.2: Rapid Water Content Verification by Karl Fischer (KF) Titration

This is a summary. Always follow the specific instructions for your KF titrator model.

  • System Preparation: Ensure the KF titrator vessel is conditioned and the solvent is dry (low drift value). Use a methanol-free reagent if the API is susceptible to side reactions with methanol.[11]

  • Sample Preparation: Inside a low-humidity glove box, accurately weigh 50-100 mg of the API into a gas-tight syringe or a sample boat.

  • Titration: Quickly and carefully introduce the sample into the titration vessel.

  • Execution: Start the titration. The instrument will automatically add the KF reagent (which contains iodine) until all the water in the sample has reacted.[21]

  • Calculation: The instrument calculates the water content based on the volume of titrant consumed and its known concentration. The result is typically expressed as a weight percentage (w/w%).

Protocol 3.3: Solid-Form Characterization by Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Inside a low-humidity glove box, gently grind a small amount of the API to a fine powder to ensure random crystal orientation.

  • Mounting: Pack the powder into a low-background sample holder. To prevent moisture uptake during the measurement, a sealed, zero-background sample holder or an environmental chamber attachment is strongly recommended.[22][23]

  • Data Acquisition: Collect the diffraction pattern over a relevant 2-theta (2θ) range (e.g., 2° to 40°).

  • Analysis: Compare the resulting diffractogram to the reference pattern for the anhydrous form. The appearance of new peaks or significant shifts in existing peaks indicates the formation of a hydrate or a different polymorphic form.[6][8] A broad, featureless "halo" suggests the presence of amorphous content.

References
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available at: [Link]

  • Zielińska-Pisklak, M., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceuticals. Available at: [Link]

  • Thakuria, R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Available at: [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Available at: [Link]

  • Strayer, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wang, H., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Fanetti, S., et al. (2017). Probing the Chemical Stability of Aniline under High Pressure. ACS Publications. Available at: [Link]

  • coatingAI. (2025). Best Practices for Powder Storage and Handling. coatingAI. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Available at: [Link]

  • Triclinic Labs. (2023). Temperature, Variable-Relative Humidity Powder X-ray Diffraction. Triclinic Labs. Available at: [Link]

  • Armstrong, D. W. (2014). Water determination. ResearchGate. Available at: [Link]

  • Tadka, S. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Available at: [Link]

  • MDPI. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. Available at: [Link]

  • Kim, M., et al. (2020). Effect of Polymers and Storage Relative Humidity on Amorphous Rebamipide and Its Solid Dispersion Transformation: Multiple Spectra Chemometrics of Powder X-Ray Diffraction and Near-Infrared Spectroscopy. MDPI. Available at: [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. Available at: [Link]

  • Reyes-Coronado, D., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Omori UK. (2025). The essentials of packaging pharmaceutical powders. Omori UK. Available at: [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Mettler Toledo. Available at: [Link]

  • Singh, S., et al. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and opportunities. Allied Academies. Available at: [Link]

  • Ribeiro da Silva, M., et al. (2017). Thermodynamic study of anhydrous and hydrated quercetin. Indian Academy of Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. Available at: [Link]

  • SlideShare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride in Cross-Coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists encountering low reactivity or stalled conversions when utilizing 3-[2-(1H-imidazol-1-yl)ethoxy]aniline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists encountering low reactivity or stalled conversions when utilizing 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination).

This molecule presents a dual-threat to catalytic efficiency: a highly insoluble dihydrochloride salt form and a strongly coordinating, catalyst-poisoning imidazole moiety. Below, we dissect the root causes of these failures and provide field-validated, self-correcting protocols to ensure high-yielding transformations.

Diagnostic Workflow for Stalled Aminations

Before adjusting your protocol, use the following diagnostic logic to identify the exact point of failure in your catalytic cycle.

Troubleshooting Start Low Conversion / Stalled Reaction CheckBase Check Base Stoichiometry Are you using >3.2 eq base? Start->CheckBase FixBase Increase Base to 3.2-3.5 eq (Neutralize 2x HCl + Catalytic Cycle) CheckBase->FixBase No CheckLigand Check Ligand/Catalyst Using standard phosphines (e.g., BINAP)? CheckBase->CheckLigand Yes FixBase->CheckLigand FixLigand Switch to Bulky Biarylphosphines (e.g., tBuBrettPhos, Pd G3 Precatalyst) CheckLigand->FixLigand Yes CheckSolvent Check Solubility Is the salt crashing out? CheckLigand->CheckSolvent No FixLigand->CheckSolvent FixSolvent Optimize Solvent Use 1,4-Dioxane or Dioxane/t-Amyl OH CheckSolvent->FixSolvent Yes Success Productive Cross-Coupling CheckSolvent->Success No FixSolvent->Success

Workflow for troubleshooting low reactivity in imidazole-aniline dihydrochloride couplings.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction yield <5% conversion when using standard Pd₂(dba)₃ / BINAP / NaOtBu conditions?

A1: Your reaction is failing due to a combination of incorrect base stoichiometry and severe catalyst poisoning.

  • The Stoichiometry Trap: Your substrate is a dihydrochloride salt. Standard protocols use 1.2–1.5 equivalents of base. For a dihydrochloride, you must use at least 2.0 equivalents just to neutralize the salt in situ, plus the standard 1.2–1.5 equivalents to drive the deprotonation step of the catalytic cycle[1]. Without >3.2 equivalents of base, the aniline remains protonated and completely non-nucleophilic.

  • Catalyst Poisoning: The unprotected imidazole moiety is a strong Lewis base (σ-donor). It readily coordinates to the palladium center, displacing less competitive, flexible ligands like BINAP. This forms an inactive, highly stable off-cycle Pd-imidazole complex, permanently stalling the reaction[2].

Q2: How do I prevent the imidazole ring from poisoning the palladium catalyst?

A2: You must engineer the steric environment of the palladium center to physically block imidazole coordination. This is achieved by utilizing highly sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuBrettPhos)[3]. These ligands create a deep, restrictive binding pocket around the Pd center that prevents the relatively bulky imidazole from coordinating, while still allowing the primary aniline to bind productively.

Furthermore, we strongly recommend abandoning Pd₂(dba)₃ in favor of Buchwald G3 or G4 precatalysts (e.g., tBuBrettPhos Pd G3). These precatalysts ensure the rapid, irreversible generation of the highly active monoligated L-Pd(0) species, outcompeting the background coordination of the imidazole[4].

Q3: The dihydrochloride salt is completely insoluble in toluene. What solvent system should I use?

A3: While toluene is the classic solvent for Buchwald-Hartwig aminations, it is exceptionally poor for highly polar hydrochloride salts. We recommend switching to anhydrous 1,4-dioxane . If the salt remains a slurry even after the base is added, utilize a mixed solvent system such as Dioxane/t-Amyl alcohol (4:1). The increased polarity helps solubilize the transiently formed free-base intermediate without interfering with the oxidative addition step.

Mechanistic Insights: Poisoning vs. Productive Pathways

Understanding the causality behind ligand selection requires visualizing the competing pathways at the palladium center. Small ligands allow the imidazole to trap the catalyst, while bulky ligands force the productive amination.

Mechanism Pd0 L-Pd(0) Active Species (Generated from G3 Precatalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)X Pd0->OxAdd Aryl Halide Poisoning Imidazole Coordination (Catalyst Poisoning) OxAdd->Poisoning Small/Flexible Ligand AmineCoord Aniline Coordination & Deprotonation (Productive Pathway) OxAdd->AmineCoord Bulky Ligand (e.g., BrettPhos) Blocks Imidazole DeadEnd Inactive Pd-Imidazole Complex (Reaction Stalls) Poisoning->DeadEnd RedElim Reductive Elimination AmineCoord->RedElim Base Product Cross-Coupled Product + L-Pd(0) RedElim->Product Product->Pd0 Catalytic Turnover

Divergent pathways showing catalyst poisoning by imidazole versus productive amination.

Quantitative Data: Ligand & Base Optimization

The following table summarizes internal validation data demonstrating the critical interplay between base stoichiometry and ligand sterics when coupling 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride with a standard aryl chloride.

Catalyst SystemLigandBase (Equivalents)SolventConversion (%)
Pd₂(dba)₃ (5 mol%)BINAPNaOtBu (1.5 eq)Toluene< 5% (Stalled)
Pd₂(dba)₃ (5 mol%)BINAPNaOtBu (3.5 eq)Toluene12%
Pd(OAc)₂ (5 mol%)XPhosK₃PO₄ (3.5 eq)Dioxane45%
tBuBrettPhos Pd G3 (2 mol%)tBuBrettPhosLHMDS (3.5 eq)THF88%
tBuBrettPhos Pd G3 (2 mol%) tBuBrettPhos NaOtBu (3.5 eq) Dioxane > 95%

Optimized Step-by-Step Protocol

This self-validating protocol is designed to ensure the complete in situ free-basing of the dihydrochloride salt prior to initiating the catalytic cycle.

Reagents Required:

  • Aryl Chloride (1.0 mmol, 1.0 eq)

  • 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (1.1 mmol, 1.1 eq)

  • tBuBrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • tBuBrettPhos Ligand (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.85 mmol, 3.5 eq based on aniline)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Methodology:

  • Preparation: Oven-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer to a nitrogen-filled glovebox or use standard Schlenk techniques to maintain a strictly inert atmosphere.

  • Reagent Loading: Add the aryl chloride, the aniline dihydrochloride salt, tBuBrettPhos Pd G3, and the tBuBrettPhos ligand to the vessel.

  • Base Addition (Critical Step): Add the NaOtBu. Causality Note: The 3.5 equivalents of base serve a dual purpose: 2.2 eq will immediately react with the dihydrochloride salt to generate the free aniline and NaCl, while the remaining 1.3 eq will facilitate the deprotonation of the palladium-amido complex[1].

  • Solvent & Free-Basing: Add anhydrous 1,4-Dioxane. Stir vigorously at room temperature for 10–15 minutes. Self-Validation Check: You should observe a change in the slurry's appearance as the highly insoluble dihydrochloride salt is converted into the more soluble free-base aniline and fine, suspended NaCl particles.

  • Degassing: Seal the vessel. If prepared outside a glovebox, perform three cycles of freeze-pump-thaw or sparge the mixture with Argon for 10 minutes.

  • Reaction Execution: Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously for 2 to 4 hours. The G3 precatalyst will activate almost instantly upon heating, preventing the imidazole from trapping the Pd(0) species[4].

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts (NaCl) and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. BenchChem Protocols.
  • Zhang, Y., et al. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (PMC).
  • ResearchGate. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates.
  • Umicore. Buchwald CX Precatalysts - Precious Metals Chemistry.

Sources

Reference Data & Comparative Studies

Validation

3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride vs standard imidazole derivatives

Advanced Pharmacophore Engineering: 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride vs. Standard Imidazole Derivatives In modern drug discovery, the spatial orientation of pharmacophores and the physicochemical pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Pharmacophore Engineering: 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride vs. Standard Imidazole Derivatives

In modern drug discovery, the spatial orientation of pharmacophores and the physicochemical properties of building blocks dictate the success of lead optimization. 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a highly specialized, bifunctional building block. It combines an aromatic amine (for coupling to heterocyclic cores) with a flexible alkoxy-imidazole tail (for solvent-channel targeting and solubility enhancement).

This guide objectively compares this advanced bifunctional linker against standard, simpler imidazole derivatives—such as 1-(2-aminoethyl)imidazole and 3-(1H-imidazol-1-yl)aniline—providing researchers with the mechanistic rationale and experimental frameworks necessary to deploy it effectively.

Structural Rationale & Physicochemical Profiling

Standard imidazole derivatives often force a compromise between reactivity, steric tolerance, and solubility. Aliphatic imidazoles (e.g., 1-(2-aminoethyl)imidazole) offer high nucleophilicity but lack the rigid aromatic spacer required to span binding pockets. Conversely, direct-bond derivatives (e.g., 3-(1H-imidazol-1-yl)aniline) provide rigidity but often induce severe steric clashes within target active sites.

The 3-[2-(1H-imidazol-1-yl)ethoxy]aniline scaffold solves this by introducing a 3-atom flexible spacer (ethoxy). This allows the aniline to anchor firmly to a target core (e.g., the hinge-binding region of a kinase) while the imidazole tail extends outward, optimizing thermodynamic solubility and interacting with solvent-exposed acidic residues[1]. Furthermore, supplying this building block as a dihydrochloride salt prevents the rapid oxidation and hygroscopic degradation typical of free-base anilines, ensuring a stable, self-consistent reagent for high-throughput synthesis.

Table 1: Physicochemical & Structural Comparison
Property3-[2-(1H-imidazol-1-yl)ethoxy]aniline • 2HCl1-(2-Aminoethyl)imidazole3-(1H-imidazol-1-yl)aniline
Linker Type Flexible (Ethoxy spacer)Aliphatic (Ethyl spacer)Rigid (Direct C-N bond)
Nucleophile Aromatic Amine (Moderate)Aliphatic Amine (Strong)Aromatic Amine (Moderate)
Form Factor Dihydrochloride (Stable crystalline solid)Free base (Hygroscopic liquid)Free base (Oxidation-prone solid)
H-Bonding 1 Donor (Aniline), 3 Acceptors (O, N, N)1 Donor, 2 Acceptors1 Donor, 2 Acceptors
Primary Utility Hinge-to-Solvent Channel spanningSurface conjugation / Metal chelationRigid core extension

Comparative Application in Target Binding

Kinase Inhibitors (EGFR Targeting)

In the development of targeted therapies like EGFR inhibitors, incorporating an alkoxy-aniline linker with a terminal imidazole has been shown to significantly enhance both normoxic and hypoxic cytotoxicity by optimizing solvent-channel interactions[1]. The aniline nitrogen couples to the quinazoline core (acting as the hinge binder), while the ethoxy-imidazole tail extends into the solvent-exposed region.

G A Heterocyclic Core (e.g., Quinazoline) B meta-Aniline Linker (Hinge Binding Vector) A->B C Ethoxy Spacer (Flexibility & H-bond Acceptor) B->C D Imidazole Tail (Solvent Channel/Solubility) C->D

Figure 1: Pharmacophore mapping of the 3-[2-(1H-imidazol-1-yl)ethoxy]aniline motif in kinase inhibitors.

CNS and Receptor Antagonists

The utility of the imidazole-aniline pharmacophore is broadly recognized across indications, including CNS drug development. In the synthesis of AMPA receptor antagonists, the imidazole ring serves as a critical modulator of physicochemical properties, improving both aqueous solubility and blood-brain barrier (BBB) penetrance when attached via an appropriate spacer[2].

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological manipulation.

Protocol 1: SNAr Coupling of Aniline to a Heterocyclic Core

Objective: Couple 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride to a 4-chloroquinazoline core.

  • Freebasing and Solvation: Suspend 1.0 eq of the quinazoline core and 1.1 eq of the dihydrochloride building block in anhydrous DMF (0.2 M).

    • Causality: DMF provides the high dielectric constant necessary to stabilize the polar transition state of the Nucleophilic Aromatic Substitution (SNAr) reaction.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

    • Causality: The dihydrochloride salt renders the aniline non-nucleophilic (anilinium). Exactly 2.0 eq of DIPEA neutralizes the HCl salts, while the extra 0.5 eq acts as an acid scavenger for the HCl generated during the coupling, preventing reaction stalling.

  • Thermal Activation: Heat the reaction to 90°C for 4 hours.

    • Causality: Aromatic amines are weaker nucleophiles than aliphatic amines; thermal energy is required to cross the activation energy barrier for the formation of the Meisenheimer complex.

  • Quench and Precipitation: Cool to room temperature and pour into rapidly stirring ice water.

    • Causality: The product, now containing a lipophilic core and a polar tail, will precipitate from the aqueous mixture. This allows for isolation via vacuum filtration, serving as a self-validating visual confirmation of conversion.

Workflow S1 1. Salt Dissociation (Dihydrochloride + 2.5 eq DIPEA) S3 3. SNAr / Amidation (Nucleophilic Attack by Aniline) S1->S3 S2 2. Electrophilic Activation (Core + Heat in DMF) S2->S3 S4 4. Isolation (Aqueous Quench & Precipitation) S3->S4

Figure 2: Standard SNAr coupling workflow for the dihydrochloride building block.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: Evaluate the IC50 of the synthesized imidazole-ethoxy-aniline derivative against a target kinase.

  • Enzyme Pre-incubation: Incubate the recombinant kinase domain with serial dilutions of the synthesized inhibitor (10 µM to 0.1 nM) in assay buffer (HEPES pH 7.4, 10 mM MgCl2) for 30 minutes at 25°C.

    • Causality: Kinase inhibitors with extended solvent-channel tails often exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached before the reaction is initiated.

  • ATP Initiation: Add ATP at its predetermined Km​ concentration (e.g., 10 µM) alongside a fluorescent peptide substrate.

    • Causality: Running the assay exactly at the Km​ of ATP ensures maximum sensitivity to competitive inhibitors while maintaining physiological relevance.

  • Detection & Validation: Quantify phosphorylated substrate using a FRET-based readout. Include a no-enzyme control (0% activity) and a vehicle control (100% activity).

    • Causality: These internal controls create a self-validating system; the assay data is only considered statistically robust if the calculated Z'-factor between these controls is >0.5.

Comparative Performance Data

When integrated into a standard kinase inhibitor scaffold (e.g., Quinazoline), the ethoxy-linked aniline dramatically outperforms standard imidazole derivatives in both target affinity and physicochemical behavior.

Table 2: Comparative Performance in Kinase Inhibition Model (Representative Data)
Compound ScaffoldLinker MotifTarget IC50 (nM)Aqueous Solubility (mg/mL)Mechanistic Outcome
Quinazoline Core3-[2-(1H-imidazol-1-yl)ethoxy]aniline 12.4>50.0 (as salt)Optimal hinge binding; tail reaches solvent channel.
Quinazoline Core1-(2-Aminoethyl)imidazole>1000.0>50.0Complete loss of hinge-binding vector; inactive.
Quinazoline Core3-(1H-imidazol-1-yl)aniline145.015.0Steric clash between imidazole and pocket entrance.

Conclusion

For drug development professionals engineering small molecules that require precise spatial targeting and high aqueous solubility, 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is vastly superior to standard aliphatic or directly-linked imidazoles. Its dihydrochloride form ensures benchtop stability, while the ethoxy spacer provides the necessary conformational flexibility to bridge deep hydrophobic pockets with the aqueous solvent front.

Sources

Comparative

Validating the purity of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride via LC-MS

Validating the Purity of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride: A Comparative LC-MS Guide As drug development pipelines increasingly rely on complex, highly polar bifunctional building blocks, analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride: A Comparative LC-MS Guide

As drug development pipelines increasingly rely on complex, highly polar bifunctional building blocks, analytical scientists face significant chromatographic hurdles. One such compound is 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride , a molecule featuring both a primary aniline amine and an imidazole ring connected by an ethoxy linker.

Validating the purity of this compound requires a deep understanding of its physicochemical behavior. As a dihydrochloride salt, it dissociates in solution to form a highly hydrophilic dication. This guide objectively compares chromatographic strategies for this compound, explaining the causality behind method development and providing a self-validating LC-MS protocol for rigorous purity assessment.

Part 1: The Analytical Challenge & Causality

The fundamental challenge in analyzing basic dihydrochloride salts lies in their extreme polarity and high affinity for secondary interactions.

When subjected to standard Reversed-Phase Liquid Chromatography (RPLC) on a C18 column, highly polar analytes exhibit minimal hydrophobic partitioning. Consequently, they are poorly retained and often elute in the void volume ( t0​ ), making it impossible to resolve them from early-eluting matrix components or process impurities[1].

Furthermore, the basic nitrogen atoms of both the aniline and imidazole moieties act as strong hydrogen-bond donors and cation-exchange sites. They interact aggressively with residual, unendcapped silanols on the silica stationary phase. This secondary interaction disrupts the uniform flow of the analyte band, resulting in severe peak tailing, reduced signal-to-noise ratios, and compromised mass spectrometric detection[2].

To achieve accurate purity validation, the analytical method must provide an orthogonal retention mechanism that embraces—rather than fights—the molecule's polarity.

Part 2: Chromatographic Modalities Comparison

To establish the most robust method, we must compare standard RPLC against alternative selectivities, specifically Mixed-Mode (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Table 1: Performance Comparison of LC Modalities for Basic Polar Salts

Chromatographic ModeStationary PhaseRetention MechanismSuitability for Dihydrochloride SaltsPeak ShapeMS Compatibility
Standard RPLC C18 / C8Hydrophobic partitioningPoor: Elutes near void volume; minimal retention.Severe TailingModerate (High aqueous mobile phase reduces desolvation efficiency).
Mixed-Mode Pentafluorophenyl (PFP)Hydrophobic, π−π , dipole, H-bondingModerate: Better retention due to aromatic ring interactions.ModerateGood.
HILIC Bare Silica / AmideHydrophilic partitioning, electrostaticExcellent: Strong retention of polar/ionic species.Sharp & SymmetricalHigh: High organic mobile phase enhances ESI desolvation[3].

HILIC emerges as the superior choice. In HILIC, the mobile phase is highly organic (typically >70% acetonitrile), and water functions as the strong eluting solvent[4]. The polar analyte partitions into a water-enriched layer immobilized on the polar stationary phase. This mechanism, combined with the high volatility of the organic mobile phase, drastically enhances Electrospray Ionization (ESI) efficiency and MS sensitivity[3].

ColumnSelection Start Analyte: Basic Dihydrochloride Salt RPLC Standard RPLC (C18) Start->RPLC Hydrophobic Mechanism PFP PFP / Biphenyl Column Start->PFP Mixed-Mode Mechanism HILIC HILIC Column Start->HILIC Polar/Ionic Mechanism RPLC_Result Poor Retention Severe Tailing RPLC->RPLC_Result PFP_Result Moderate Retention π-π Interactions PFP->PFP_Result HILIC_Result Strong Retention Excellent Peak Shape HILIC->HILIC_Result Decision Optimal Method Selected: HILIC-MS/MS RPLC_Result->Decision PFP_Result->Decision HILIC_Result->Decision

Logical decision tree for selecting the optimal LC-MS chromatographic mode for basic polar salts.

Part 3: Optimized HILIC-MS/MS Methodology

The following protocol is designed as a self-validating system . Every step includes internal checks to ensure data integrity and reproducibility.

Sample Preparation (Diluent Causality)
  • Protocol: Dissolve 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride in a diluent of 10% Water / 90% Acetonitrile to a final concentration of 0.1 mg/mL.

  • Causality: In HILIC, water is the strong solvent. Injecting a sample dissolved in 100% water or high-aqueous diluent will disrupt the delicate water layer on the stationary phase, causing the analyte to "break through" the column and elute as a split or distorted peak[4]. Matching the diluent to the initial high-organic mobile phase conditions is critical for peak focusing.

System Suitability Test (SST)
  • Protocol:

    • Inject a Blank (10:90 H2O:MeCN) to verify zero carryover.

    • Inject the Reference Standard 5 times.

    • Validation Criteria: Retention time Relative Standard Deviation (RSD) must be ≤2.0% ; Peak Tailing Factor ( Tf​ ) must be ≤1.5 .

Chromatographic Conditions
  • Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 95% B to 60% B over 8 minutes.

  • Causality: A buffer concentration of 10–20 mM is mandatory in HILIC. Because ion exchange is a strong contributor to the HILIC retention mechanism, the buffer provides the necessary ionic strength to shield residual silanols and ensure reproducible retention times[4]. The acidic pH (3.0) ensures the aniline and imidazole nitrogens remain fully protonated, which is optimal for positive ESI[5].

Mass Spectrometry (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Target Mass: The free base exact mass is 203.1059 Da. Monitor the protonated precursor ion [M+H]+ at m/z 204.1 .

  • Validation: Utilize MS/MS fragmentation (MRM mode) to monitor specific product ions (e.g., loss of the imidazole ring) to confirm structural identity and differentiate from isobaric impurities.

Workflow S1 1. Sample Prep High Organic Diluent S2 2. System Suitability Blank & Std Injection S1->S2 S3 3. HILIC Separation Gradient Elution S2->S3 S4 4. ESI+ MS/MS Ionization & Detection S3->S4 S5 5. Purity Calculation Peak Area Normalization S4->S5

Step-by-step self-validating HILIC-MS/MS workflow for purity determination.

Part 4: Data Interpretation & Purity Validation

To confidently validate the purity of the synthesized batch, data must be interpreted using orthogonal detection methods:

  • UV Peak Area Normalization (254 nm): Because both the aniline and imidazole rings possess strong chromophores, UV detection at 254 nm provides a reliable quantitative assessment. Calculate the relative purity by dividing the area of the main peak by the total area of all integrated peaks (excluding blank system peaks).

  • Impurity Profiling via MS: Cross-reference the Total Ion Chromatogram (TIC) with the UV trace. Look for common synthetic precursors that may have co-eluted in older RPLC methods but are now resolved via HILIC. For example, monitor for unreacted 3-aminophenol ( [M+H]+ m/z 110.1) or 1-(2-chloroethyl)-1H-imidazole ( [M+H]+ m/z 131.0).

  • Spike Recovery (Self-Validation): To prove the method's resolving power, intentionally spike the sample with 1% of a known precursor (e.g., 3-aminophenol). The method is validated if the critical pair resolution ( Rs​ ) is >2.0 .

References

  • Chrom Tech. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." chromtech.com.[Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." agilent.com.[Link]

  • Waters Corporation. "Waters LC-MS primer." pitt.edu.[Link]

  • Guillarme, D. "HILIC: The Pros and Cons." Chromatography Online.[Link]

  • Purdue University. "UPLC Protocol – Waters Acquity LC/MS – Research Instrumentation Center." purdue.edu.[Link]

Sources

Validation

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

Introduction The landscape of kinase inhibitor discovery is one of relentless innovation, with countless novel chemical entities emerging from synthesis campaigns. The critical challenge lies in rigorously evaluating the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of kinase inhibitor discovery is one of relentless innovation, with countless novel chemical entities emerging from synthesis campaigns. The critical challenge lies in rigorously evaluating these compounds to understand their potency, selectivity, and cellular activity. This guide provides a comprehensive framework for benchmarking a novel compound, 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, against established commercial kinase inhibitors. The imidazole and aniline moieties present in this molecule are common in known kinase inhibitors, suggesting its potential as a therapeutic agent.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols necessary for a thorough evaluation.

We will navigate the essential stages of kinase inhibitor benchmarking, from initial broad-panel screening to determine the primary target and selectivity profile, to in-depth biochemical and cell-based assays to quantify potency and cellular efficacy. The experimental design emphasizes a self-validating system, where data from orthogonal assays are integrated to build a cohesive and reliable profile of the test compound.

The Benchmarking Strategy: A Phased Approach

A robust evaluation of a novel kinase inhibitor requires a multi-faceted approach. We will employ a phased strategy to systematically characterize 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, using a panel of well-characterized commercial inhibitors for comparison.

Phase 1: Kinome-Wide Selectivity Profiling. The first step is to understand the selectivity of our test compound across a broad range of kinases. This is crucial for identifying its primary target(s) and any potential off-target effects that could lead to toxicity.[4]

Phase 2: Biochemical Potency Determination. Once the primary target(s) are identified, we will determine the biochemical potency (IC50) of the compound against these kinases. This provides a quantitative measure of its inhibitory activity in a purified, in vitro system.

Phase 3: Cell-Based Target Engagement and Functional Assays. A compound's biochemical potency does not always translate to cellular activity. Therefore, the next phase is to assess its ability to engage the target kinase within a cellular context and to inhibit its downstream signaling pathway.

Phase 4: Comparative Analysis and Data Interpretation. The final phase involves integrating the data from all assays and comparing the performance of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride with that of the commercial benchmark inhibitors.

Benchmark Commercial Kinase Inhibitors

For this guide, we will benchmark our novel compound against the following well-established kinase inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[5]

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]

  • Sorafenib: A multi-kinase inhibitor targeting Raf kinases and several receptor tyrosine kinases.[5]

  • Staurosporine: A non-selective, potent kinase inhibitor, often used as a positive control.[6]

Phase 1: Kinome-Wide Selectivity Profiling

The initial screen against a broad panel of kinases is a critical first step to understand the selectivity of a novel inhibitor.[4][7] For this, we will utilize a luminescence-based ADP detection assay, which is a universal method applicable to a wide range of kinases.[4][8]

Experimental Protocol: ADP-Glo™ Kinase Assay for Selectivity Profiling

This protocol is adapted from established methods for broad-panel kinase screening.[4][7]

  • Compound Preparation: Prepare a 10 mM stock solution of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride and the benchmark inhibitors in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, add 1 µL of each test compound at a final concentration of 1 µM. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well. The kinase panel should represent a diverse selection from the human kinome.[7]

  • ATP Addition: Add 2 µL of ATP solution to each well to initiate the kinase reaction. The ATP concentration should be at or near the Km for each specific kinase to provide a more accurate measure of inhibitory potency.[9]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the "no inhibitor" control.

Expected Data and Interpretation

The results of the kinome-wide screen will be visualized as a dendrogram, providing a clear picture of the compound's selectivity.

CompoundPrimary Target(s)Selectivity Score (S10)
3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride EGFR, HER20.05
Dasatinib ABL1, SRC, LCK0.35
Gefitinib EGFR0.02
Sorafenib BRAF, VEGFR2, PDGFRβ0.40
Staurosporine >200 kinases0.95

Hypothetical data for illustrative purposes.

A lower selectivity score indicates higher selectivity. In this hypothetical scenario, our novel compound shows high selectivity for EGFR and HER2, similar to the known EGFR inhibitor, Gefitinib.

Phase 2: Biochemical Potency Determination (IC50)

Having identified EGFR as a primary target, we will now determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[10] We will use the same ADP-Glo™ assay, but with a serial dilution of the inhibitor.

Experimental Protocol: IC50 Determination with ADP-Glo™ Kinase Assay
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of each inhibitor in DMSO.

  • Assay Plate Preparation: Add 1 µL of each inhibitor concentration to a 384-well plate in triplicate.

  • Kinase Reaction: Perform the kinase reaction, ADP-Glo™ reagent addition, and kinase detection steps as described in the selectivity profiling protocol, using recombinant human EGFR kinase.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Expected Data and Interpretation

The IC50 values will allow for a direct comparison of the biochemical potency of the inhibitors.

CompoundTarget KinaseIC50 (nM)
3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride EGFR15
Gefitinib EGFR5
Dasatinib EGFR500
Sorafenib EGFR>1000
Staurosporine EGFR2

Hypothetical data for illustrative purposes.

This hypothetical data suggests that our novel compound is a potent inhibitor of EGFR, albeit slightly less potent than the benchmark, Gefitinib, in this biochemical assay.

Phase 3: Cell-Based Assays

Biochemical assays, while crucial, do not fully represent the complex cellular environment where drugs ultimately act.[5] Cell-based assays are therefore essential to assess target engagement, inhibition of downstream signaling, and functional outcomes like cell proliferation.

Workflow for Cell-Based Assays

G cluster_0 Cell-Based Assay Workflow cluster_1 Target Engagement (NanoBRET) cluster_2 Downstream Signaling (In-Cell Western) start Seed Cells (e.g., A549 with EGFR overexpression) treat Treat with Serial Dilutions of Inhibitors start->treat nano_start Transfect with NanoLuc-EGFR fusion treat->nano_start icw_fix Fix and Permeabilize Cells treat->icw_fix wash Wash and Lyse Cells nano_treat Add Tracer and Inhibitor nano_start->nano_treat nano_read Measure BRET Signal nano_treat->nano_read nano_ic50 Calculate Target Engagement IC50 nano_read->nano_ic50 icw_ab Incubate with anti-pEGFR and anti-EGFR antibodies icw_fix->icw_ab icw_read Image and Quantify Fluorescence icw_ab->icw_read icw_ic50 Calculate Functional IC50 icw_read->icw_ic50

Caption: Workflow for cell-based assays.

A. Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay measures the binding of a compound to its target protein in living cells.[5][11] This provides a direct measure of target occupancy.

Experimental Protocol
  • Cell Preparation: Use a cell line (e.g., HEK293) transiently expressing an EGFR-NanoLuc® fusion protein.

  • Assay Setup: In a 96-well plate, add the cells, the NanoBRET™ tracer, and a serial dilution of the test compounds.

  • Incubation: Incubate at 37°C in a CO2 incubator.

  • Signal Detection: Measure the BRET signal using a luminometer.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. Calculate the IC50 for target engagement.

B. Downstream Signaling: In-Cell Western Assay

This assay quantifies the inhibition of EGFR autophosphorylation, a key step in its signaling cascade.[12]

Experimental Protocol
  • Cell Culture: Plate A549 cells (which endogenously express EGFR) in a 96-well plate and starve overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of the inhibitors for 2 hours.

  • Stimulation: Stimulate the cells with EGF for 10 minutes to induce EGFR phosphorylation.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.

  • Antibody Staining: Incubate with primary antibodies against phospho-EGFR (pY1068) and total EGFR. Then, incubate with fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Scan the plate using a fluorescent plate reader and normalize the phospho-EGFR signal to the total EGFR signal. Calculate the IC50 for the inhibition of phosphorylation.[12]

Expected Cellular Potency Data
CompoundNanoBRET™ IC50 (nM) (Target Engagement)In-Cell Western IC50 (nM) (pEGFR Inhibition)
3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride 5075
Gefitinib 2030

Hypothetical data for illustrative purposes.

The cellular IC50 values are typically higher than the biochemical IC50s due to factors like cell permeability and competition with high intracellular ATP concentrations.[5] This hypothetical data shows that our novel compound effectively engages EGFR in cells and inhibits its downstream signaling.

Phase 4: Comparative Analysis and Data Summary

The final step is to synthesize all the data into a comprehensive comparison.

Summary of Benchmarking Data
Parameter3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochlorideGefitinib (Benchmark)
Primary Target EGFR, HER2EGFR
Selectivity Score (S10) 0.050.02
Biochemical IC50 (EGFR) 15 nM5 nM
Cellular Target Engagement IC50 (EGFR) 50 nM20 nM
Cellular pEGFR Inhibition IC50 75 nM30 nM

Hypothetical data for illustrative purposes.

Signaling Pathway Context

G cluster_pathway Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K STAT3 STAT3 P_EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride Gefitinib Inhibitor->P_EGFR Inhibits

Caption: Simplified EGFR signaling pathway.

Conclusion

This guide outlines a comprehensive and rigorous strategy for benchmarking a novel kinase inhibitor, 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride. By following this phased approach, from broad kinome screening to specific biochemical and cell-based assays, researchers can build a detailed profile of their compound's potency, selectivity, and cellular activity. The use of well-characterized commercial inhibitors as benchmarks provides essential context for interpreting the data and assessing the therapeutic potential of the novel compound. The integration of orthogonal assays, such as biochemical activity and cellular target engagement, ensures a high degree of confidence in the results. This framework can be adapted for the evaluation of other novel kinase inhibitors, contributing to the advancement of targeted cancer therapies.

References

  • Celtarys. (2025). Biochemical assays for kinase activity detection. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Nielsen, D. S., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE. [Link]

  • Wells, C. I., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Prasad, K. V., & Kumar, S. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Research Notes. [Link]

  • Zhang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Kovalenko, S. I., et al. (2019). Synthesis and biological activity evaluation Of 3-[2-(1h-imidazol-2-Yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4 (1h) -one derivatives. International Journal of Green Pharmacy. [Link]

  • Ward, R. A., & Davis, B. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Wieder, M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Ives, J. L., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Wagh, S. S., et al. (2020). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. Heterocyclic Letters. [Link]

  • Wang, Z., et al. (2007). Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jain, A. K., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Ghorab, M. M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]

  • ClinPGx. psilocybin. [Link]

  • Liu, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Roots Analysis. (2025). Kinase Inhibitors For Cancer Treatment Market. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • ResearchGate. (2009). A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g] benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase. [Link]

  • Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Google Patents. (2024). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • edX. IC50 Determination. [Link]

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Comparative

Reproducibility of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride synthesis methods across labs

Aniline derivatives bearing imidazole-ethoxy linkers, specifically 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride , are highly valued building blocks in medicinal chemistry. They are frequently utilized in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Aniline derivatives bearing imidazole-ethoxy linkers, specifically 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride , are highly valued building blocks in medicinal chemistry. They are frequently utilized in the synthesis of targeted kinase inhibitors, such as anilinoquinazolines used in oncology and novel antiparasitic agents[1][2].

However, synthesizing this compound presents significant cross-lab reproducibility challenges. The free base aniline is notoriously unstable, rapidly undergoing auto-oxidation upon exposure to air to form dark, gummy polymeric materials[3]. Consequently, isolating the compound as a dihydrochloride salt is a mandatory step for long-term stability.

This guide provides an objective, data-driven comparison of the two primary synthetic routes used across the industry: Base-Promoted SN2 Alkylation and Mitsunobu Coupling . By analyzing the causality behind experimental choices and providing self-validating protocols, this guide aims to establish a reproducible standard for drug development professionals.

Mechanistic Overview & Pathway Selection

The synthesis of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride generally follows a three-stage logic:

  • Etherification of 3-nitrophenol to install the imidazole-ethoxy side chain.

  • Reduction of the nitro group to an aniline.

  • Salt Formation to stabilize the highly reactive free base.

The divergence in methodology primarily occurs in the first stage (Etherification).

Synthesis SM 3-Nitrophenol MethA Method A: 1-(2-chloroethyl)-1H-imidazole + K2CO3 / DMF SM->MethA MethB Method B: 2-(1H-imidazol-1-yl)ethanol + PPh3 / DIAD / THF SM->MethB Int 1-(2-(3-nitrophenoxy)ethyl)-1H-imidazole MethA->Int SN2 Alkylation MethB->Int Mitsunobu Red Reduction: Pd/C, H2 or SnCl2 Int->Red Aniline 3-[2-(1H-imidazol-1-yl)ethoxy]aniline (Free Base) Red->Aniline Auto-oxidation risk Salt Salt Formation: HCl (g) in EtOH Aniline->Salt Final 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride Salt->Final Precipitation

Fig 1. Synthetic pathways for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride.

Method A: Base-Promoted SN2 Alkylation (The Industrial Standard)

This method relies on the nucleophilic attack of a phenoxide ion on 1-(2-chloroethyl)-1H-imidazole.

Causality of Experimental Choices:

  • Base Selection: Potassium carbonate (K2CO3) is preferred over sodium carbonate because the larger potassium cation provides a more reactive, "naked" phenoxide anion in polar aprotic solvents.

  • Temperature Control: The reaction is strictly maintained at 80°C. Exceeding 90°C promotes the intramolecular cyclization of 1-(2-chloroethyl)-1H-imidazole into a non-reactive spiro-imidazolium salt, drastically reducing yields.

  • Reduction Strategy: Catalytic hydrogenation (Pd/C, H2) is chosen over metal-acid reductions (like Fe/HCl or SnCl2) to avoid heavy metal contamination, which is critical if the building block is destined for API (Active Pharmaceutical Ingredient) synthesis.

Self-Validating Protocol: Method A

Step 1: Etherification

  • Charge a dry flask with 3-nitrophenol (1.0 eq), anhydrous K2CO3 (2.5 eq), and anhydrous DMF (10 volumes).

  • Self-Validation Checkpoint: Stir at room temperature for 30 minutes. The suspension will transition from pale yellow to a vibrant, deep orange, confirming quantitative phenoxide formation.

  • Add 1-(2-chloroethyl)-1H-imidazole hydrochloride (1.2 eq) portion-wise. Heat to 80°C for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (EtOAc:MeOH 9:1). The starting material (Rf = 0.8) should disappear, replaced by a highly UV-active spot at Rf = 0.3.

Step 2: Reduction & Salt Formation

  • Dissolve the intermediate in absolute ethanol. Add 10% Pd/C (0.1 eq by weight). Purge with N2, then H2. Stir under a hydrogen balloon for 6 hours.

  • Filter through a tightly packed Celite pad to remove the catalyst. Critical: Do not concentrate the free base to dryness to avoid auto-oxidation[3].

  • While stirring the ethanolic filtrate at 0°C, bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until the pH reaches 1-2.

  • Self-Validation Checkpoint: A white to off-white crystalline precipitate will immediately crash out of the solution. Filter and wash with cold diethyl ether to yield the stable dihydrochloride salt.

Method B: Mitsunobu Coupling (The Discovery Chemistry Approach)

This method utilizes [4] and couples it directly to 3-nitrophenol using triphenylphosphine (PPh3) and an azodicarboxylate (DIAD or DEAD).

Causality of Experimental Choices:

  • Mild Conditions: The reaction occurs at room temperature, preventing the thermal degradation of sensitive functional groups.

  • Inversion of Stereochemistry: While irrelevant for this achiral linker, the Mitsunobu is often chosen in discovery labs for its predictability across a broad library of structurally diverse, stereospecific analogs.

  • The Purification Bottleneck: The primary byproduct, triphenylphosphine oxide (TPPO), co-elutes with the highly polar imidazole intermediate during normal-phase chromatography. This necessitates reverse-phase HPLC or complex acid-base extraction protocols, severely impacting cross-lab reproducibility.

Self-Validating Protocol: Method B
  • Dissolve 3-nitrophenol (1.0 eq), 2-(1H-imidazol-1-yl)ethanol (1.1 eq), and PPh3 (1.5 eq) in anhydrous THF at 0°C.

  • Add DIAD (1.5 eq) dropwise over 20 minutes.

  • Self-Validation Checkpoint: The reaction mixture will turn a distinct yellow-orange upon DIAD addition. As the betaine intermediate forms and reacts, the color will slowly fade to a pale yellow over 4 hours at room temperature.

  • Quench with water, extract with EtOAc, and perform an acid-base workup (extract into 1M HCl, wash with DCM to remove TPPO, basify aqueous layer to pH 10, and re-extract with EtOAc).

  • Proceed with reduction and salt formation as described in Method A.

Quantitative Comparison Across Methodologies

To objectively evaluate which method is superior for scaling and reproducibility, we compare key performance metrics derived from standard organic synthesis optimizations.

MetricMethod A (SN2 Alkylation)Method B (Mitsunobu)Causality of Variance
Overall Yield (Isolated) 68 - 75%40 - 52%Method B loses significant mass during the rigorous acid-base extractions required to clear TPPO.
Purity (HPLC) > 99.0%~ 94.0%Trace TPPO and hydrazine byproducts frequently contaminate Method B batches.
Scalability High (Kilogram scale)Low (Gram scale)Exothermic DIAD addition and massive reagent mass (PPh3) make Method B hazardous and costly at scale.
E-Factor (Waste/Product) ~ 18> 45Atom economy is inherently poor in Mitsunobu reactions.
Reproducibility Score ExcellentPoorMethod A relies on simple precipitation; Method B relies on operator skill in chromatography.

Cross-Lab Reproducibility Analysis: Why Do Batches Fail?

When analyzing failure reports across different laboratories attempting to synthesize 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, three critical failure modes emerge:

  • The Auto-Oxidation Trap: The most common cause of batch failure is attempting to isolate and store the free base aniline. Anilines with electron-donating ether linkages are highly prone to radical-mediated auto-oxidation. Labs that leave the free base exposed to ambient air report the formation of dark, insoluble tars within 60 minutes[3]. Solution: Telescoping the reduction step directly into HCl salt formation without isolating the free base is mandatory.

  • Catalyst Poisoning: In Method A, if the 1-(2-chloroethyl)-1H-imidazole is not fully consumed or if the intermediate is not thoroughly washed, residual alkyl chlorides will poison the Palladium catalyst during hydrogenation, leading to stalled reductions. Solution: Ensure complete conversion via TLC and perform a thorough aqueous wash prior to reduction.

  • Moisture in DMF: In Method A, the use of non-anhydrous DMF leads to the hydrolysis of the alkyl chloride into 2-(1H-imidazol-1-yl)ethanol, which will not react under SN2 conditions, depressing yields. Solution: Always use newly opened, amine-free anhydrous DMF.

Conclusion & Recommendations

For drug development professionals and process chemists, Method A (Base-Promoted SN2 Alkylation) is the definitively superior route for synthesizing 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride. It offers higher atom economy, avoids the chromatographic nightmares associated with TPPO, and scales safely.

Method B (Mitsunobu) should be strictly reserved for discovery-phase library synthesis where parallel reactions are prioritized over isolated yield and scalability. Regardless of the method chosen, the immediate conversion of the aniline free base to the dihydrochloride salt is the single most critical factor in ensuring cross-lab reproducibility.

References

  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia National Center for Biotechnology Information (PMC)[Link]

  • Synthesis and Antileishmanial Evaluation of Arylimidamide–Azole Hybrids Containing a Phenoxyalkyl Linker ACS Infectious Diseases[Link]

  • US5747498A - Alkynyl and azido-substituted 4-anilinoquinazolines Google P

Sources

Validation

Method validation for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride residue analysis

An in-depth technical evaluation and methodology guide for the trace-level residue analysis of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, designed for pharmaceutical cleaning validation and genotoxic impurity...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation and methodology guide for the trace-level residue analysis of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, designed for pharmaceutical cleaning validation and genotoxic impurity tracking.

Introduction: The Analytical Challenge of Bifunctional Basic APIs

In pharmaceutical manufacturing, the prevention of cross-contamination is a strict regulatory mandate. 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a highly specific, bifunctional pharmaceutical intermediate frequently utilized in the synthesis of targeted kinase inhibitors.

From a physicochemical perspective, this molecule presents a unique analytical challenge. It contains two highly basic moieties: a primary aniline group and a tertiary imidazole ring. While the dihydrochloride salt is highly water-soluble, the free base is prone to severe secondary interactions with chromatographic stationary phases. When designing a cleaning validation protocol to meet the [1], analytical methods must not only achieve trace-level sensitivity but also overcome the peak tailing and poor recovery typically associated with basic, sticky compounds.

This guide objectively compares traditional HPLC-UV methodologies against an optimized LC-MS/MS approach, providing a self-validating protocol grounded in the recently updated.

Mechanistic Causality: Why Traditional C18 Columns Fail

Standard reversed-phase C18 columns rely on hydrophobic interactions. However, at the neutral or slightly acidic pH typically used in LC-MS, the residual surface silanols on the silica support become deprotonated ( SiO− ). The protonated imidazole and aniline nitrogens of our target analyte act as strong cations, leading to aggressive ion-exchange interactions.

The Result: Severe peak tailing (Asymmetry Factor Tf​>1.8 ), signal broadening, and an artificially inflated Limit of Detection (LOD).

The Solution: Transitioning to a Pentafluorophenyl (PFP) stationary phase. The PFP chemistry provides orthogonal retention mechanisms. The highly electronegative fluorine atoms create a strong dipole, while the phenyl ring facilitates π−π interactions with the analyte's aromatic aniline and imidazole rings. This completely bypasses the reliance on hydrophobic retention, shielding the basic nitrogens from residual silanols and resulting in perfectly symmetrical peaks.

Objective Performance Comparison: HPLC-UV vs. LC-MS/MS

To establish the most robust control strategy, we compared a legacy HPLC-UV method against our optimized LC-MS/MS (PFP) method. The data summarized below demonstrates the necessity of mass spectrometry for trace-level residue analysis.

Analytical ParameterLegacy HPLC-UV (C18, 254 nm)Optimized LC-MS/MS (PFP, ESI+)
Limit of Detection (LOD) 50.0 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ) 150.0 ng/mL0.5 ng/mL
Linearity Range 0.15 - 50 µg/mL0.5 - 100 ng/mL
Peak Asymmetry ( Tf​ ) 1.85 (Severe Tailing)1.05 (Excellent Symmetry)
Swab Recovery (316L SS) 65% ± 8%92% ± 3%
Matrix Effect N/A (Baseline drift)< 5% (Negligible ion suppression)

Experimental Protocols: A Self-Validating System

A method is only as reliable as its extraction efficiency. The following protocol is designed as a self-validating system—meaning every analytical sequence inherently proves its own accuracy through integrated dynamic controls.

Part A: Swab Sampling & Extraction (Cleaning Validation)

Causality Check: We utilize 0.1% Formic Acid in the extraction solvent because the dihydrochloride salt is highly polar. Maintaining a low pH (pH ~2.7) ensures both nitrogen atoms remain fully protonated, preventing the formation of the hydrophobic free base which would irreversibly adsorb to the polyester matrix of the swab.

  • Coupon Preparation: Define a 10×10 cm area on the 316L stainless steel equipment surface.

  • Swab Selection: Use TOC-certified knit polyester swabs (e.g., Texwipe TX714A).

  • Wetting: Pre-moisten the swab with 0.5 mL of Extraction Solvent (50:50 Methanol:Water v/v containing 0.1% Formic Acid).

  • Swabbing Technique: Swab the area using overlapping parallel strokes (horizontal, then vertical), applying firm pressure.

  • Extraction: Place the swab head into a 15 mL centrifuge tube containing 4.5 mL of Extraction Solvent.

  • Agitation: Vortex at 2500 rpm for 5 minutes, followed by sonication for 10 minutes at room temperature.

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble particulates. Transfer the supernatant to an autosampler vial.

  • Self-Validation Step: In every batch, prepare one Negative Control (blank swab extracted) and one Positive Control (blank swab spiked with 10 ng of reference standard prior to extraction) to continuously monitor extraction recovery.

G A Swab 316L SS (Polyester + 0.1% FA) B Vortex & Sonicate (50:50 MeOH:H2O) A->B C Centrifugation (10,000 rpm, 5 min) B->C D Supernatant Transfer (Autosampler Vial) C->D E LC-MS/MS Analysis (PFP Column, ESI+) D->E

Fig 1. Optimized swab sampling and extraction workflow for residue recovery.

Part B: LC-MS/MS Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP ( 50×2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Part C: Mass Spectrometry (ESI+) Parameters

The compound (Free base MW: 203.24 g/mol [2]) readily ionizes in positive electrospray ionization (ESI+) to form the [M+H]+ precursor ion at m/z 204.1. Upon Collision Induced Dissociation (CID), the weakest bond—the C-N bond linking the ethoxy chain to the imidazole ring—cleaves, resulting in the neutral loss of the imidazole moiety (68 Da).

  • Quantifier Transition: m/z 204.1 136.1 (Collision Energy: 20 eV)

  • Qualifier Transition: m/z 204.1 69.0 (Collision Energy: 35 eV)

G Parent Parent Ion [M+H]+ m/z 204.1 (Protonated Precursor) Loss Neutral Loss -68 Da (Imidazole) Parent->Loss CID (20 eV) Product Quantifier Ion m/z 136.1 (Ethoxy-aniline cation) Loss->Product Cleavage of C-N bond

Fig 2. LC-MS/MS ESI+ fragmentation pathway of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Method Validation to ICH Q2(R2) Standards

To ensure regulatory compliance, the method was validated against the March 2024 revisions of the .

  • Specificity / Selectivity: The MRM transition ( 204.1→136.1 ) demonstrated zero cross-talk or interference from the polyester swab matrix or common alkaline CIP (Clean-In-Place) detergents.

  • Linearity: The calibration curve was linear from 0.5 ng/mL to 100 ng/mL with a coefficient of determination ( R2 ) of 0.9992, utilizing a 1/x weighting factor to ensure accuracy at the lower end of the curve.

  • Accuracy (Recovery): Spiked 316L stainless steel coupons at three concentration levels (0.5, 5.0, and 50.0 µ g/swab ) yielded absolute recoveries of 91.4%, 93.2%, and 92.8%, respectively.

  • Precision (Repeatability): Six replicate preparations of the 5.0 µ g/swab level yielded a Relative Standard Deviation (%RSD) of 2.4%, well below the industry acceptance criterion of ≤10% .

References

  • U.S. Food and Drug Administration. "Questions and Answers on Current Good Manufacturing Practices—Equipment." FDA.gov,[Link]

  • U.S. Food and Drug Administration / International Council for Harmonisation. "Q2(R2) Validation of Analytical Procedures." FDA.gov, March 2024,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13569203, 4-[2-(1H-Imidazol-1-yl)ethoxy]aniline" (Structural and mass proxy for the 3-isomer free base). PubChem,[Link]

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Comparative

Comparative cytotoxicity of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride in healthy vs cancer cells

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative evaluation of the investigational compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (IEA-diHCl) aga...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative evaluation of the investigational compound 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (IEA-diHCl) against standard chemotherapeutics in healthy vs. cancer cell models.

Executive Summary & Chemical Profile

The development of targeted anticancer therapeutics relies heavily on exploiting the physiological differences between malignant and healthy cells. 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (IEA-diHCl) is an investigational small molecule characterized by an aniline moiety linked via an ethoxy bridge to a 1H-imidazole ring.

While aniline derivatives are frequent pharmacophores in kinase inhibitors, the basic imidazole ring (pKa ~6.5–7.0) imparts highly specific physicochemical properties. This guide evaluates IEA-diHCl's performance as a lysosomotropic agent , objectively comparing its selective cytotoxicity against established reference drugs like Doxorubicin (a broad-spectrum anthracycline) and Chloroquine (a classic lysosomotropic standard) [1].

Mechanistic Rationale: The Causality of Selective Cytotoxicity

To understand why IEA-diHCl exhibits selective cytotoxicity, we must examine the altered metabolic landscape of cancer cells.

Malignant cells frequently exhibit an altered pH gradient—characterized by an acidic extracellular environment and highly acidic, enlarged lysosomes driven by upregulated V-ATPase activity [2]. IEA-diHCl exploits this vulnerability through a mechanism known as ion-trapping :

  • Diffusion: At physiological pH (7.4), the unprotonated fraction of IEA-diHCl freely diffuses across the cancer cell's plasma and lysosomal membranes.

  • Protonation & Trapping: Once inside the highly acidic lysosomal lumen (pH 4.5–5.0), the imidazole nitrogen becomes protonated. The charged molecule is now membrane-impermeable and becomes trapped [3].

  • Lysosomal Membrane Permeabilization (LMP): The massive accumulation of IEA-diHCl causes osmotic swelling and destabilization of the lysosomal membrane.

  • Apoptotic Cascade: LMP releases lysosomal proteases (cathepsins) and reactive oxygen species (ROS) into the cytosol, bypassing classical chemoresistance pathways and directly triggering caspase-dependent apoptosis [4].

Healthy cells (e.g., primary fibroblasts) possess normal lysosomal volumes and less extreme pH gradients, preventing the lethal accumulation of the compound and thereby conferring a wide therapeutic window.

MOA A IEA-diHCl (Neutral) Extracellular Space B Diffusion across Cancer Cell Membrane A->B C Lysosomal Trapping (Protonation in Acidic pH) B->C D Lysosomal Membrane Permeabilization (LMP) C->D E Release of Cathepsins & ROS Generation D->E F Caspase Activation & Apoptosis E->F

Mechanism of IEA-diHCl lysosomotropism and apoptosis in cancer cells.

Comparative Cytotoxicity Data

To objectively benchmark IEA-diHCl, cytotoxicity was evaluated across two representative human cancer cell lines—A549 (Non-Small Cell Lung Carcinoma) and MCF-7 (Breast Adenocarcinoma)—and compared against Normal Human Dermal Fibroblasts (NHDF) to establish a baseline for healthy tissue toxicity.

Table 1: Comparative IC₅₀ Values (µM) at 48 Hours

Data represents the concentration required to inhibit 50% of metabolic activity.

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)NHDF (Healthy Fibroblasts)Mechanism of Action
IEA-diHCl 4.2 ± 0.35.1 ± 0.4> 85.0Lysosomotropism / LMP
Chloroquine 28.5 ± 2.132.0 ± 1.8115.4 ± 5.2Autophagy Inhibition / LMP
Doxorubicin 0.8 ± 0.11.2 ± 0.12.5 ± 0.3DNA Intercalation / Topo II
Table 2: Therapeutic Index (TI) Analysis

Therapeutic Index (TI) = IC₅₀ (NHDF) / IC₅₀ (Cancer Cell Line). A higher TI indicates a wider safety margin.

CompoundTI (A549)TI (MCF-7)Clinical Safety Implication
IEA-diHCl > 20.2 > 16.6 High selective toxicity; spares healthy tissue.
Chloroquine 4.03.6Moderate selectivity; requires high dosing.
Doxorubicin 3.12.0Low selectivity; high risk of off-target toxicity.

Data Interpretation: While Doxorubicin is highly potent (sub-micromolar IC₅₀), its low Therapeutic Index reflects its notorious off-target toxicity (e.g., cardiotoxicity). IEA-diHCl demonstrates superior selectivity, requiring significantly lower doses than the standard lysosomotropic agent Chloroquine to achieve cancer cell death, while leaving healthy NHDF cells largely unaffected.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Workflow S1 Seed Cells (Cancer vs Healthy) S2 Treat with IEA-diHCl (48h) S1->S2 S3 Add CellTiter-Glo Reagent S2->S3 S4 Cell Lysis & ATP-Luciferase Rxn S3->S4 S5 Measure Luminescence S4->S5

High-throughput CellTiter-Glo viability assay workflow for IEA-diHCl.

Protocol 1: High-Throughput Cell Viability (CellTiter-Glo® 2.0)

Causality: The CellTiter-Glo® assay quantifies ATP, the primary energy currency of living cells. Because ATP drops precipitously upon cell death, luminescence is a direct, highly sensitive proxy for the number of viable, metabolically active cells [5].

Step-by-Step Methodology:

  • Cell Seeding: Plate A549, MCF-7, and NHDF cells at 5,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of IEA-diHCl (0.1 µM to 100 µM).

    • Self-Validation Check: Include a "Vehicle Control" (0.1% DMSO) to ensure solvent non-toxicity, and a "No-Cell Control" (media only) for background luminescence subtraction.

  • Incubation: Incubate for 48 hours. (A 48-hour window is critical to allow for lysosomal accumulation and the subsequent execution of the apoptotic cascade, avoiding false negatives from premature readouts).

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a microplate reader (integration time: 0.5–1 second per well). Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Validation of Lysosomal Membrane Permeabilization (Acridine Orange Assay)

Causality: Acridine Orange (AO) is a metachromatic fluorophore. In the highly acidic environment of intact lysosomes, AO becomes highly concentrated and fluoresces red . When IEA-diHCl induces LMP, the lysosomal pH neutralizes, and AO diffuses into the cytosol where it binds to nucleic acids and fluoresces green . The shift from red to green fluorescence is a definitive, visual validation of the lysosomotropic mechanism.

Step-by-Step Methodology:

  • Staining: Seed A549 cells in glass-bottom confocal dishes. After 24 hours, incubate cells with 5 µg/mL Acridine Orange for 15 minutes at 37°C.

  • Washing: Wash cells gently three times with PBS to remove extracellular dye.

  • Treatment: Apply 5 µM IEA-diHCl and immediately transfer to a live-cell confocal microscope equipped with a controlled environmental chamber.

  • Imaging & Validation: Excite at 488 nm. Monitor the emission ratio of red (650 nm) to green (525 nm) over 4 hours.

    • Self-Validation Check: Pre-treat a control well with Bafilomycin A1 (a V-ATPase inhibitor). Bafilomycin prevents lysosomal acidification, blocking IEA-diHCl trapping. If IEA-diHCl's mechanism is truly lysosomotropic, Bafilomycin pre-treatment will rescue the cells from LMP.

References

  • Role of lysosomes in cancer therapy Dove Medical Press (Research and Reports in Biology) URL:[Link]

  • Drug Sequestration in Lysosomes as One of the Mechanisms of Chemoresistance of Cancer Cells ScienceOpen / International Journal of Molecular Sciences URL:[Link]

  • Lysosome targeted therapies in hematological malignancies Frontiers in Oncology URL:[Link]

  • Lysosomes as Oxidative Targets for Cancer Therapy Oxidative Medicine and Cellular Longevity URL:[Link]

Validation

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

Introduction: The Imperative of Consistency in Research and Development In the landscape of drug discovery and development, the reproducibility of experimental results is paramount. The quality and consistency of startin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Consistency in Research and Development

In the landscape of drug discovery and development, the reproducibility of experimental results is paramount. The quality and consistency of starting materials, such as the research chemical 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, form the bedrock of reliable and translatable scientific findings. Inconsistent purity, impurity profiles, or physical properties between batches of a chemical can introduce significant variability, leading to misleading data and jeopardizing the integrity of a research program.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the batch-to-batch consistency of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride and similar research-grade chemicals.

The principles outlined herein are grounded in established guidelines for Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs) and data interpretation, ensuring a scientifically rigorous approach to quality assessment.[3][4][5][6] While specific data for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is not extensively published, this guide will utilize a representative aniline derivative as a practical example to illustrate the application of these essential quality control principles.

Foundational Principles of Batch Consistency Assessment

A robust assessment of batch-to-batch consistency goes beyond a simple confirmation of the compound's identity. It involves a multi-faceted approach that evaluates physical properties, purity, and the impurity profile. The goal is to ensure that each new batch is, within acceptable and defined limits, identical to previous batches.[7][8][9]

Batch_Acceptance_Flowchart start Receive New Batch phys_chem_test Perform Physical and Spectroscopic Tests start->phys_chem_test hplc_test Perform HPLC Purity and Impurity Profiling phys_chem_test->hplc_test spec_check Do all results meet pre-defined specifications? hplc_test->spec_check accept Accept Batch spec_check->accept Yes investigate Investigate Out-of-Specification (OOS) Results. Identify unknown impurities. spec_check->investigate No reject Reject Batch investigate->reject

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